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Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate Documentation Hub

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  • Product: Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate
  • CAS: 1075220-87-9

Core Science & Biosynthesis

Foundational

Technical Guide: Stability and Degradation Profile of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Executive Summary Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., local anesth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., local anesthetics, psychostimulants) and "click chemistry" applications due to its propargyl moiety.

This guide defines the stability profile of this compound, identifying it as a labile Class II intermediate . Its structural integrity is compromised primarily by ester hydrolysis and C2-racemization , with secondary risks of N-oxidation and alkyne hydration . Stability is significantly enhanced when stored as a hydrochloride salt compared to the free base oil.

Key Stability Indicators:

  • Storage Condition: -20°C, Desiccated, Inert Atmosphere (Ar/N₂).

  • Critical Risk: Rapid racemization in basic or protic media.

  • Shelf Life: ~6 months (Free Base) vs. >24 months (HCl Salt).

Structural Analysis & Reactive Moieties

To understand the degradation profile, we must deconstruct the molecule into its reactive pharmacophores.

MoietyStructure LocationReactivity RiskPrimary Degradation Pathway
Methyl Ester C2-PositionHighHydrolysis: Converts to the corresponding carboxylic acid (Pipecolic acid derivative) and methanol.

-Proton
C2-PositionHighRacemization: The acidic proton at the chiral center allows enolization, leading to loss of optical purity.
Tertiary Amine Piperidine RingModerateN-Oxidation: Susceptible to peroxide formation or N-oxide conversion under oxidative stress.
Alkyne

-Propargyl Group
Low/ModerateHydration/Polymerization: Stable under standard conditions; may hydrate to a ketone under strong acid catalysis or polymerize at high heat.

Degradation Pathways (Mechanistic Insight)

Hydrolysis (Acid/Base Catalyzed)

The methyl ester is the most fragile point of the molecule.

  • Mechanism: Under basic conditions (pH > 8), the hydroxide ion attacks the carbonyl carbon (BAc2 mechanism), leading to irreversible formation of the carboxylate and methanol.

  • Kinetics: Pseudo-first-order kinetics in buffered aqueous solutions. The rate is accelerated by the inductive effect of the electronegative nitrogen atom, which makes the carbonyl carbon more electrophilic.

Racemization (Stereochemical Instability)

This is the most insidious degradation pathway because it does not change the molecular weight, making it invisible to standard LC-MS methods.

  • Mechanism: The H-atom at C2 is

    
     to both a carbonyl and a nitrogen. Base-catalyzed removal of this proton yields a planar enolate intermediate. Reprotonation can occur from either face, leading to the formation of the enantiomer (e.g., (
    
    
    
    )
    
    
    (
    
    
    )).
  • Trigger: Protic solvents (MeOH, EtOH) with trace base, or storage in glass (slightly basic surface) can trigger this.

Oxidative Degradation
  • N-Oxidation: The lone pair on the piperidine nitrogen can react with atmospheric oxygen or peroxides (impurities in solvents like THF or Ethers) to form the N-oxide.

  • Alkyne Oxidation: While rare without metal catalysts, the propargyl group can undergo oxidative coupling (Glaser coupling) if exposed to copper traces and oxygen.

Pathway Visualization

The following diagram maps the degradation logic:

DegradationMap Compound Methyl 1-(prop-2-yn-1-yl) piperidine-2-carboxylate (Active) Acid Degradant A: Carboxylic Acid Derivative (Hydrolysis) Compound->Acid H2O / OH- / H+ Enantiomer Degradant B: (R)-Enantiomer (Racemization) Compound->Enantiomer Base / Protic Solvent NOxide Degradant C: N-Oxide (Oxidation) Compound->NOxide H2O2 / O2 Ketone Degradant D: Acetonyl Derivative (Alkyne Hydration) Compound->Ketone Strong Acid / Hg2+

Figure 1: Primary degradation pathways. Red nodes indicate high-probability degradation products.

Analytical Methodologies

To validate the stability profile, specific analytical protocols must be employed. Standard C18 HPLC is insufficient due to the racemization risk.

High-Performance Liquid Chromatography (HPLC)
  • Detector: UV at 210 nm (Ester carbonyl) or CAD (Charged Aerosol Detector) if UV response is weak.

  • Column Selection:

    • Purity/Hydrolysis: C18 or Phenyl-Hexyl (High pH stability required).

    • Chiral Purity:REQUIRED. Polysaccharide-based column (e.g., Chiralpak IG or IC).

  • Mobile Phase:

    • Avoid high pH buffers (pH > 7.5) to prevent on-column degradation.

    • Recommended: 0.1% Formic Acid in Water/Acetonitrile gradient.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Diagnostic Ions:

    • Parent:

      
       (Calculated based on formula 
      
      
      
      ).
    • Hydrolysis Product (Acid):

      
       (Loss of Methyl group -14).
      
    • N-Oxide:

      
       (+16).
      

Forced Degradation Protocol (Stress Testing)

This protocol is designed to validate the stability limits of the compound, compliant with ICH Q1A (R2) guidelines.

Workflow Diagram

StressTest cluster_conditions Stress Conditions Start Start: 10 mg Compound Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 2h Start->Base Oxid Oxidation 3% H2O2, RT, 4h Start->Oxid Therm Thermal 60°C, Solid State, 7 days Start->Therm Neutral Neutralization / Quench Acid->Neutral Base->Neutral Oxid->Neutral Therm->Neutral Analysis LC-MS & Chiral HPLC Analysis Neutral->Analysis

Figure 2: Forced degradation workflow. Note the milder conditions for Base hydrolysis due to high lability.

Experimental Steps
  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Stress: Add equal vol 0.1 N HCl. Heat at 60°C. Expectation: Slow hydrolysis to acid.

  • Base Stress: Add equal vol 0.1 N NaOH. Keep at Room Temp (Do not heat). Expectation: Rapid hydrolysis and total racemization.

  • Oxidative Stress: Add 3%

    
    . Expectation: N-oxide formation (
    
    
    
    ).
  • Thermal Stress: Store solid sample at 60°C. Expectation: Dimerization or discoloration if free base; stable if HCl salt.

Storage & Handling Recommendations

ParameterRecommendationRationale
Form Hydrochloride Salt The protonated amine prevents N-oxidation and significantly reduces the acidity of the C2-proton, inhibiting racemization.
Temperature -20°C Arrhenius kinetics dictate that hydrolysis rates halve for every 10°C drop.
Atmosphere Argon/Nitrogen Prevents moisture ingress (hydrolysis) and oxygen contact (N-oxide).
Solvent Choice DCM, DMF, ACN Avoid Alcohols (MeOH/EtOH) for long-term storage to prevent transesterification.

Self-Validating Check: If the compound turns yellow/brown, it indicates alkyne polymerization or amine oxidation. If the melting point drops (for the solid), racemization has likely occurred (racemates often have different MPs than pure enantiomers).

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.[1] Link

  • Hay, R. W., & Banerjee, P. "Kinetics and mechanism of the hydrolysis of

    
    -amino-acid esters." Journal of the Chemical Society, Dalton Transactions, 1980. Link
    
  • Testa, B. "Mechanisms of chiral recognition in xenobiotic metabolism and drug disposition." Chirality, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Exploratory

Discovery of Novel Bioactive Molecules Containing a Piperidine Scaffold

Executive Summary: The "King" of Heterocycles In the landscape of modern medicinal chemistry, the piperidine scaffold stands as the single most prevalent nitrogen heterocycle in FDA-approved therapeutics.[1] From the his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "King" of Heterocycles

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as the single most prevalent nitrogen heterocycle in FDA-approved therapeutics.[1] From the historic success of Morphine and Fentanyl to modern blockbusters like Donepezil (Alzheimer’s) and Tofacitinib (Rheumatoid Arthritis), the piperidine ring offers a unique balance of structural rigidity and functional versatility.

This guide moves beyond basic synthesis to address the discovery phase: how to design, synthesize, and validate novel piperidine analogs using late-stage functionalization (LSF) and rational structure-activity relationship (SAR) profiling.[2]

Structural Rationale & Pharmacophore Logic[3]

The ubiquity of piperidine is not accidental; it is driven by specific physicochemical properties that drug developers must manipulate.

The Conformational Landscape

Unlike planar heterocycles (e.g., pyridine), piperidine exists primarily in a chair conformation .[2] This 3D geometry allows for precise vector positioning of substituents, which is critical for target engagement.[2]

  • Axial vs. Equatorial: Substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions (A-value).[2] However, designing analogs that force a substituent into the axial position can lock the molecule into a bioactive conformation, improving potency.

  • The "Magic Methyl": Introducing a methyl group at the C2 or C3 position often restricts conformational flexibility, reducing the entropic penalty of binding to a protein target.

The Basicity Problem (pKa ~11.0)

The secondary amine of piperidine is highly basic (pKa


 11.2). At physiological pH (7.4), it is fully protonated.[2]
  • Pros: High solubility; ionic interaction with Asp/Glu residues in the binding pocket (e.g., Asp328 in BACE1).[2]

  • Cons: High risk of hERG channel inhibition (cardiotoxicity) and lysosomal trapping (phospholipidosis).

  • Mitigation Strategy: To lower the pKa without losing the scaffold, researchers often employ fluorination (e.g., 3,3-difluoropiperidine, pKa

    
     8.[2]5) or fuse the ring to electron-withdrawing groups.[2]
    

Synthetic Strategy: The Shift to Late-Stage Functionalization

Traditional discovery relied on de novo synthesis (building the ring from acyclic precursors).[2] Modern discovery prioritizes Late-Stage Functionalization (LSF) —taking an existing piperidine core and appending complexity directly to the C-H bonds.[2]

Comparison of Methodologies
FeatureTraditional (Reductive Amination / Hydrogenation)Modern (C-H Activation / Photoredox)
Starting Material Acyclic amines or PyridinesPre-formed Piperidine Scaffolds
Step Count High (5-10 steps per analog)Low (1-2 steps)
Diversity Limited by available aldehydes/ketonesHigh (Radical access to sp³ carbons)
Stereocontrol Often requires chiral resolutionCatalyst-controlled chirality
Primary Use Scale-up / ManufacturingHit-to-Lead / Library Generation

Experimental Protocol: Photoredox -C-H Arylation[2]

This protocol details the direct arylation of the


-C-H bond of N-protected piperidines.[3] This method, pioneered by the MacMillan group and others, allows for the rapid generation of diverse libraries from a single piperidine precursor.
Mechanism of Action

The reaction utilizes Photoredox Catalysis (Iridium-based) to generate a radical at the


-position of the amine, which is then trapped by an electron-deficient arene (e.g., cyanoarene).

MinisciMechanism Start Piperidine Substrate (N-Boc) Excitation Ir(III) -> *Ir(III) (Blue LED) Start->Excitation Oxidation SET Oxidation (Generates α-Amino Radical) Excitation->Oxidation Quenching Trapping Radical Addition to Cyanoarene Oxidation->Trapping HAT / Radical Gen Product α-Arylated Piperidine Trapping->Product Spin-Center Shift & Elimination

Figure 1: Mechanistic flow of photoredox


-C-H arylation.[2]
Detailed Methodology (Self-Validating)

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)[2]

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)[2]

  • Photocatalyst: [Ir(dtbbpy)(ppy)2]PF6 (1 mol%)[2]

  • Base: NaOAc (2.0 equiv) or Quinuclidine[2]

  • Solvent: DMA (Dimethylacetamide) or Acetonitrile[2]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under N2 flow, charge an 8 mL borosilicate vial with the photocatalyst (0.01 mmol), N-Boc-piperidine (1.0 mmol), and the cyanoarene (1.5 mmol).

    • Why? Oxygen is a radical scavenger and will quench the excited state of the catalyst, killing the reaction.

  • Solvation: Add degassed DMA (5 mL).

    • Validation: Ensure solvent is sparged with Argon for 15 mins prior to use.[2]

  • Irradiation: Seal the vial with a Teflon-lined cap. Place in a photoreactor (e.g., Kessil Blue LED, 450 nm) with a cooling fan to maintain temp < 35°C. Stir vigorously for 18–24 hours.

    • Validation: The reaction mixture should turn from yellow to dark orange/brown. If it remains bright yellow, the light intensity may be insufficient or oxygen ingress occurred.[2]

  • Monitoring: Check progress via LC-MS. Look for the mass of Product [M+H]+.

    • Expectation: Conversion should exceed 70% for electron-deficient arenes.[2]

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2 x 10 mL) and Brine (10 mL). Dry over Na2SO4.[2][4]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Case Study: Optimization of Janus Kinase (JAK) Inhibitors

The development of Tofacitinib (Pfizer) illustrates the power of the piperidine scaffold in solving specific medicinal chemistry challenges.

The Challenge

Early hits for JAK kinases were potent but lacked selectivity against other kinases, leading to toxicity.[2] The core issue was fitting into the ATP-binding pocket while maintaining metabolic stability.[2]

The Solution: Chiral Piperidine Engineering

Researchers utilized a 3,4-disubstituted piperidine core.[2]

  • Chirality: The specific (3R,4R) stereochemistry was crucial. It oriented the N-methyl group to interact with the solvent front while the C4-substituent engaged the hinge region.

  • Selectivity: The rigidity of the piperidine ring, compared to a flexible alkyl chain, reduced the entropic cost of binding, improving affinity (Ki) to the nanomolar range.

SAR Workflow Visualization

SAR_Workflow Hit Hit Identification (Micromolar Affinity) Scaffold Scaffold Morphing (Piperidine Introduction) Hit->Scaffold Rigidification Subst Substituent Scan (C3/C4 Functionalization) Scaffold->Subst Vector Exploration Lead Lead Candidate (Nanomolar / Selective) Subst->Lead pKa & ADME Opt Lead->Subst Iterative Cycle

Figure 2: The iterative design cycle transforming a flexible hit into a rigid piperidine lead.

Future Directions: AI and "Deep" Chemical Space

The future of piperidine discovery lies in Ultra-Large Library Docking . With methods like the C-H functionalization described above, chemists can now synthesize billions of piperidine analogs virtually.

  • AI Integration: Tools like AlphaFold 3 and diffusion models are now being used to predict which specific C3/C4-substituted piperidines will fit into "orphan" pockets of GPCRs.[2]

  • Spiro-cycles: The next frontier is spiro-piperidines (e.g., 2-azaspiro[3.5]nonane), which offer the same geometric benefits but with altered metabolic profiles and novel IP space.[2]

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[2] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).[2] Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science.

  • Hager, D., MacMillan, D. W. C., et al. (2018).[2] Direct α-C–H bond functionalization of unprotected cyclic amines. Nature Chemistry.

  • Pfizer Inc. (2012).[2] Tofacitinib Citrate (Xeljanz) Prescribing Information. U.S. Food and Drug Administration.[1][2][5][6]

  • Chen, Q. S., et al. (2023).[2] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

Sources

Foundational

Exploratory Synthesis of Chiral Piperidine Building Blocks

Executive Summary: The Piperidine Imperative The piperidine ring is not merely a structural feature; it is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved small-molecule drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Imperative

The piperidine ring is not merely a structural feature; it is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved small-molecule drugs. From the analgesic potency of fentanyl to the antihistamine activity of loratadine, the piperidine scaffold acts as a privileged pharmacophore, capable of modulating solubility, lipophilicity, and ligand-receptor binding affinity.

However, the "low-hanging fruit" of achiral or simple monosubstituted piperidines has been largely harvested. The current frontier in drug discovery lies in chiral, polysubstituted piperidines —specifically those with defined stereocenters at the C2 and C3 positions. This guide moves beyond standard textbook methods to detail three exploratory, high-value synthetic strategies: Auxiliary-Directed Hydrogenation , Photoredox C–H Functionalization , and Biocatalytic Cascades .

Strategy I: De Novo Asymmetric Hydrogenation (The Glorius Route)

The Challenge: Pyridine Poisoning

Direct hydrogenation of pyridines is chemically intuitive but practically difficult. The basic nitrogen atom tends to poison heterogeneous catalysts, and partial reduction often leads to inseparable mixtures. Furthermore, achieving high cis/trans diastereoselectivity is notoriously difficult without specific directing groups.

The Solution: Auxiliary-Activated Reduction

A robust solution, pioneered by Frank Glorius , utilizes a chiral oxazolidinone auxiliary attached to the pyridine nitrogen. This serves a dual purpose:

  • Electronic Activation: It reduces the aromaticity of the pyridine ring, facilitating reduction under mild conditions.

  • Stereocontrol: The bulky auxiliary shields one face of the ring, forcing hydrogen addition from the opposite side.

Mechanistic Workflow

The following diagram illustrates the "Interrupted Hydrogenation" pathway, where the auxiliary allows for the isolation of enantioenriched products.

GloriusHydrogenation Substrate 2-Substituted Pyridine Activated Activated N-Acyl Pyridinium Substrate->Activated Coupling Auxiliary Chiral Oxazolidinone Auxiliary->Activated Install H2_Step Pd/C, H2 (Heterogeneous) Activated->H2_Step Intermed Chiral Tetrahydropyridine H2_Step->Intermed Face-Selective Reduction Product Chiral Piperidine (>98% ee) Intermed->Product Hydrolysis/Cleavage

Figure 1: Auxiliary-directed asymmetric hydrogenation pathway for chiral piperidines.

Strategy II: Late-Stage C–H Functionalization (The Photoredox Route)

The Challenge: Diversifying the Scaffold

Medicinal chemistry often requires the rapid generation of analogs from a core scaffold. Traditional methods (e.g., deprotonation with s-BuLi) require cryogenic conditions (-78 °C) and are intolerant of sensitive functional groups.

The Solution: Radical Cross-Coupling

Photoredox catalysis , specifically the methods developed by MacMillan and Ellman , allows for the direct


-arylation of piperidines at room temperature. This method exploits the ability of photocatalysts (like Ir(ppy)₃) to generate an 

-amino radical via Single Electron Transfer (SET).
Mechanism: The Redox Loop
  • Oxidation: The photocatalyst oxidizes the amine to a radical cation.

  • Deprotonation: Loss of a proton generates a nucleophilic

    
    -amino radical.
    
  • Trapping: The radical attacks an electron-deficient arene (e.g., cyanoarene).

PhotoredoxCycle Cat_Ground Ir(III) Ground State Cat_Excited *Ir(III) Excited State Cat_Ground->Cat_Excited Blue LED (hv) Cat_Excited->Cat_Ground SET (Oxidation) Amine Piperidine Substrate Radical α-Amino Radical Amine->Radical -e-, -H+ Product α-Arylated Piperidine Radical->Product + Arene Arene Cyanoarene (Trap) Arene->Product

Figure 2: Photoredox catalytic cycle for the direct


-arylation of piperidines.

Strategy III: Biocatalytic Cascades (The Turner Route)

The Challenge: Remote Stereocenters

Generating chirality at the C3 or C4 positions is chemically arduous.

The Solution: Imine Reductases (IREDs)

Biocatalysis offers a solution using engineered Imine Reductases.[1][2] As demonstrated by Turner et al. , cascades involving Monoamine Oxidase (MAO-N) and IREDs can deracemize substituted piperidines with perfect enantioselectivity. This method is increasingly viable for scale-up due to the mild aqueous conditions.

Experimental Protocols

Protocol A: Heterogeneous Asymmetric Hydrogenation

Based on the methodology of Glorius et al.[3]

Objective: Synthesis of 2-substituted chiral piperidines.

  • Substrate Preparation: React 2-bromopyridine with (S)-4-isopropyl-2-oxazolidinone using CuI catalysis to form the N-(2-pyridyl)-oxazolidinone.

  • Hydrogenation:

    • Catalyst: 5 wt% Pd/C or Pt/C (activated charcoal support).

    • Solvent: Glacial Acetic Acid (AcOH) is critical for protonating the intermediate.

    • Conditions: Charge autoclave with substrate (1.0 equiv), catalyst (10 mol%), and AcOH (0.1 M). Pressurize to 100 bar H₂. Stir at 60 °C for 24 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Auxiliary Cleavage: Treat the crude residue with Sm(OTf)₃ in MeOH to cleave the oxazolidinone, yielding the free chiral piperidine.

Validation Check:

  • Success Indicator: >95% conversion by LCMS.

  • Stereo-check: Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >90% ee.[3][4]

Protocol B: Photoredox -Arylation

Based on the methodology of Ellman and MacMillan.

Objective: Direct C–H functionalization of N-Boc piperidine.

  • Reaction Setup: In an 8 mL vial, combine:

    • N-Boc-piperidine (1.0 equiv).

    • 1,4-Dicyanobenzene (1.5 equiv).

    • Ir(ppy)₃ (1.0 mol%).

    • Quinuclidine (base, 20 mol%).

    • Solvent: DMSO or DMA (degassed).

  • Irradiation: Seal vial and irradiate with 34W Blue LEDs (approx. 450 nm) with fan cooling to maintain ambient temperature (25 °C). Stir for 18–24 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • Success Indicator: Disappearance of the yellow color of the cyanoarene radical anion (if visible) or LCMS monitoring of product mass.

  • Note: Oxygen inhibits this reaction. Ensure rigorous degassing (sparging with Ar for 15 mins).

Comparative Data Analysis

FeatureHydrogenation (Glorius)Photoredox (MacMillan/Ellman)Biocatalysis (Turner)
Primary Utility De Novo Ring ConstructionLate-Stage DiversificationDeracemization / 3-Subst.
Stereocontrol High (Auxiliary controlled)Moderate to High (Substrate control)Excellent (>99% ee)
Scalability High (Kg scale feasible)Moderate (Photon flux limited)High (Fermentation scale)
Cost Low (Pd/C, H2)High (Ir catalyst)Low (Enzymes)
Limitations Requires specific pyridine precursorsLimited electrophile scope (e- deficient)Enzyme engineering time

References

  • Glorius, F. et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Journal of the American Chemical Society.[4][5] Link

  • Glorius, F. et al. (2021).[6] Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition. Link

  • MacMillan, D. W. C. et al. (2014).[7] Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis. Science. Link

  • Ellman, J. A., Houk, K. N. et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation. Journal of the American Chemical Society.[4][5] Link

  • Turner, N. J. et al. (2022).[5] Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.[4][5] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioconjugation Using Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Precision in Bioconjugation In the realm of modern drug development, diagnostics, and fundamental biological research, the abilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Bioconjugation

In the realm of modern drug development, diagnostics, and fundamental biological research, the ability to selectively and stably link molecules is paramount. This process, known as bioconjugation, is the cornerstone of creating sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials. The advent of "click chemistry," particularly the azide-alkyne cycloaddition, has revolutionized this field by offering reactions that are highly efficient, selective, and biocompatible.[1][][3]

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a versatile chemical tool designed for seamless integration into bioconjugation workflows. Its structure incorporates a terminal alkyne group, a key functional handle for click chemistry, attached to a piperidine carboxylate scaffold. The piperidine moiety is a common fragment in medicinal chemistry, offering favorable pharmacokinetic properties.[4] This unique combination makes it an attractive building block for modifying peptides, proteins, nucleic acids, and other biomolecules.

These application notes provide a comprehensive guide to utilizing Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate in two of the most powerful bioconjugation strategies: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Structure and Reaction Principle

The key to the utility of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate lies in its terminal alkyne group. This functional group can react with an azide-functionalized molecule to form a stable triazole linkage.

Caption: Bioconjugation via Azide-Alkyne Cycloaddition.

Choosing the Right "Click" Chemistry Approach

Two primary methods exist for azide-alkyne cycloaddition, each with its own advantages and considerations. The choice between them depends largely on the nature of the biomolecule and the experimental context.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very FastModerate to Fast
Biocompatibility Potential for cytotoxicity due to copper catalyst.[3]Excellent for live-cell and in-vivo applications.[5][6]
Alkyne Partner Terminal Alkynes (like in our compound)Strained Cyclooctynes (e.g., DBCO, DIBO)
Ideal For In vitro conjugations, material science, applications where copper can be removed.Live-cell imaging, in-vivo studies, sensitive biological systems.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating an azide-containing biomolecule with Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate using a copper(I) catalyst.

I. Materials and Reagents
  • Alkyne: Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

  • Azide-functionalized biomolecule: (e.g., protein, peptide, oligonucleotide)

  • Copper(II) Sulfate (CuSO₄): 50 mM stock solution in water

  • Sodium Ascorbate: 1 M stock solution in water (prepare fresh)

  • Copper-chelating ligand: (e.g., THPTA, BTTAA) 50 mM stock solution in water or DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Purification System: Desalting column, dialysis, or HPLC system appropriate for the biomolecule

II. Experimental Workflow

G A 1. Prepare Reagents B 2. Combine Biomolecule and Alkyne A->B D 4. Initiate Reaction B->D C 3. Prepare Catalyst Premix C->D E 5. Incubate D->E F 6. Purify Conjugate E->F G 7. Characterize F->G

Caption: CuAAC Experimental Workflow.

III. Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare fresh sodium ascorbate solution.

    • Allow all other reagents to come to room temperature.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (typically 1-10 mg/mL for proteins).

    • Add Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate to the reaction mixture. A 10- to 50-fold molar excess over the biomolecule is a good starting point.

    • Add the copper-chelating ligand. The final concentration should be 5 times that of the copper sulfate.[7]

  • Catalyst Premix:

    • In a separate tube, briefly mix the CuSO₄ stock solution and the ligand stock solution.

  • Reaction Initiation:

    • Add the CuSO₄/ligand premix to the reaction mixture containing the biomolecule and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 mM.[8]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, HPLC).

  • Purification:

    • Once the reaction is complete, remove the copper catalyst and excess reagents. This is crucial as copper can be detrimental to many biomolecules.[9]

    • For proteins, a desalting column or dialysis is often sufficient. For smaller molecules, HPLC purification may be necessary.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry, UV-Vis spectroscopy, or SDS-PAGE.

IV. Optimization and Considerations
  • Stoichiometry: The optimal molar ratio of alkyne to azide will depend on the specific biomolecule and may require optimization.

  • Ligand Choice: The choice of copper-chelating ligand can significantly impact reaction efficiency and protect the biomolecule from oxidative damage.[7]

  • Oxygen Sensitivity: CuAAC reactions are sensitive to oxygen. While not always necessary, degassing the buffer can sometimes improve results.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized biomolecule with a strained cyclooctyne that has been pre-functionalized with Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate.

Note: For SPAAC, the terminal alkyne on our molecule of interest must first be reacted with a bifunctional linker containing a strained cyclooctyne and another reactive group (e.g., an NHS ester for reaction with amines). For the purpose of this guide, we will assume a pre-made strained alkyne version of our molecule is available.

I. Materials and Reagents
  • Strained Alkyne: A derivative of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate functionalized with a strained cyclooctyne (e.g., DBCO, DIBO).

  • Azide-functionalized biomolecule: (e.g., protein, peptide, live cells)

  • Reaction Buffer: PBS, pH 7.4, or cell culture medium.

  • Purification System: Appropriate for the biomolecule (desalting column, dialysis, HPLC).

II. Experimental Workflow

G A 1. Prepare Reagents B 2. Combine Biomolecule and Strained Alkyne A->B C 3. Incubate B->C D 4. Purify Conjugate C->D E 5. Characterize D->E

Caption: SPAAC Experimental Workflow.

III. Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve the strained alkyne derivative in a suitable solvent (e.g., DMSO).

    • Prepare the azide-functionalized biomolecule in the appropriate buffer or medium.

  • Reaction Setup:

    • Add the strained alkyne solution to the azide-functionalized biomolecule. A 2- to 10-fold molar excess of the strained alkyne is a typical starting point.

    • The final concentration of any organic solvent (like DMSO) should be kept low (typically <5%) to avoid denaturing proteins or harming cells.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the specific strained alkyne and the concentration of the reactants.[5]

    • The reaction can be monitored by an appropriate analytical method.

  • Purification:

    • If necessary, purify the conjugate to remove any unreacted strained alkyne using a desalting column, dialysis, or HPLC. For live-cell labeling, a washing step is typically performed.

  • Characterization:

    • Confirm the successful conjugation using methods appropriate for the biomolecule, such as fluorescence microscopy for labeled cells or mass spectrometry for purified proteins.

IV. Key Advantages of SPAAC
  • Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[6][]

  • Simplicity: The reaction is straightforward to set up and does not require special reagents like reducing agents or ligands.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency (CuAAC) - Inactive catalyst- Oxidized biomolecule- Insufficient excess of alkyne- Use freshly prepared sodium ascorbate- Increase ligand concentration- Optimize the molar excess of the alkyne
Low Conjugation Efficiency (SPAAC) - Low reactant concentration- Steric hindrance- Increase the concentration of reactants- Increase incubation time- Consider a longer linker on the strained alkyne
Biomolecule Precipitation - High concentration of organic solvent- Copper-induced aggregation (CuAAC)- Keep DMSO or other solvent concentration below 5%- Use a copper-chelating ligand (CuAAC)- Perform the reaction at a lower temperature
Non-specific Labeling - Impure reagents- Side reactions- Ensure high purity of both alkyne and azide- For CuAAC, ensure complete removal of copper post-reaction

Conclusion

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a valuable reagent for bioconjugation, providing a convenient terminal alkyne handle for click chemistry. By following the detailed protocols for CuAAC and SPAAC outlined in these application notes, researchers can effectively conjugate this molecule to a wide range of biomolecules. The choice between the copper-catalyzed and strain-promoted methods will be dictated by the specific requirements of the biological system under investigation. Careful optimization of reaction conditions will ensure high yields of well-defined bioconjugates for a multitude of applications in research, diagnostics, and therapeutics.

References

  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Kim, C. H., Lee, S. H., Kim, Y., & Lee, H. S. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS One, 9(6), e98433. [Link]

  • Wang, D., & Wang, Q. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1438. [Link]

  • baseclick GmbH. Protocols. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). A hydrophilic phosphine for the Staudinger ligation and traceless Staudinger ligation. The Journal of organic chemistry, 76(8), 2636–2639. [Link]

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Zhu, J., Zhang, M., & Wang, J. (2014). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 50(75), 10985-10988. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Pharmarecipere. The Role of Methyl 1-Methylpiperidine-2-Carboxylate in Pharmaceutical Synthesis. [Link]

  • PubChem. Methyl 1-(2-phenylethyl)piperidine-2-carboxylate. [Link]

  • PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]

  • Chemsrc. Methyl Piperidine-2-carboxylate. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Haider, N., & Kabicher, T. (2007). Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. Molbank, 2007(4), M560. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]

  • Haider, N., & Kabicher, T. (2007). Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. ResearchGate. [Link]

  • PubChem. Methyl 1-acetylpiperidine-2-carboxylate. [Link]

  • Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1409. [Link]

Sources

Application

Derivatization of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate for library synthesis

Anwendungsleitfaden und Protokolle Thema: Derivatisierung von Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat für die Synthese von Substanzbibliotheken Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoff...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungsleitfaden und Protokolle

Thema: Derivatisierung von Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat für die Synthese von Substanzbibliotheken

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung: Das Piperidin-Gerüst als privilegierte Struktur in der medizinischen Chemie

Das Piperidin-Ringsystem ist ein allgegenwärtiges Strukturelement in einer Vielzahl von pharmazeutischen Wirkstoffen und Naturstoffen. Seine konformationelle Flexibilität, die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und sein basischer Stickstoff, der bei physiologischem pH-Wert protoniert werden kann, ermöglichen entscheidende molekulare Interaktionen mit biologischen Zielstrukturen. Die Funktionalisierung des Piperidin-Gerüsts ist daher eine Schlüsselstrategie in der modernen Wirkstoffforschung.

Dieser Anwendungsleitfaden konzentriert sich auf Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat, ein vielseitiges Syntheseintermediat. Die terminale Alkin-Gruppe (Propargyl-Gruppe) dient als reaktiver "Griff", der eine effiziente und modulare Diversifizierung mittels sogenannter "Klick-Chemie" ermöglicht.[1][2][3] Die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) ist hierbei die prominenteste Reaktion. Sie ermöglicht die kovalente Verknüpfung des Piperidin-Gerüsts mit einer nahezu unbegrenzten Vielfalt an Azid-Bausteinen, was zur schnellen Erzeugung großer und chemisch diverser Substanzbibliotheken für das Hochdurchsatz-Screening führt.[4][5]

Dieser Leitfaden beschreibt die Synthese des zentralen Piperidin-Alkin-Bausteins, detaillierte Protokolle für dessen Derivatisierung mittels CuAAC und strategische Überlegungen zum Aufbau von Substanzbibliotheken.

Synthese des Kern-Gerüsts: Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat

Die Herstellung des Titelmoleküls erfolgt typischerweise in einem zweistufigen Prozess, ausgehend von kommerziell erhältlicher Piperidin-2-carbonsäure.

  • Veresterung der Carbonsäure: Zunächst wird die Carbonsäuregruppe geschützt, üblicherweise als Methylester, um eine unerwünschte Reaktivität in den nachfolgenden Schritten zu verhindern. Eine Standardmethode ist die Fischer-Veresterung unter sauren Bedingungen.

  • N-Alkylierung mit Propargylbromid: Im zweiten Schritt wird die Propargylgruppe durch eine nukleophile Substitutionsreaktion am sekundären Amin des Piperidinrings eingeführt. Die Verwendung einer milden Base ist entscheidend, um die Deprotonierung des terminalen Alkins zu vermeiden.

Synthesis Start Piperidin-2-carbonsäure Ester Methyl-piperidin-2-carboxylat Start->Ester 1. SOCl2, MeOH oder H2SO4 (kat.), MeOH, Reflux Final Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat (Kern-Gerüst) Ester->Final 2. Propargylbromid, K2CO3 MeCN, RT

Abbildung 1: Syntheseschema für das Kern-Gerüst.

Experimentelles Protokoll: Synthese des Kern-Gerüsts

Schritt 1: Synthese von Methyl-piperidin-2-carboxylat

  • Suspendieren Sie Piperidin-2-carbonsäure (1 Äq.) in Methanol (ca. 0,2 M).

  • Kühlen Sie die Suspension in einem Eisbad auf 0 °C.

  • Fügen Sie langsam und unter Rühren Thionylchlorid (1,2 Äq.) hinzu.

  • Entfernen Sie das Eisbad und erhitzen Sie die Mischung für 4 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Lösen Sie den Rückstand in Diethylether und waschen Sie ihn mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um den Methylester zu erhalten, der oft ohne weitere Aufreinigung verwendet werden kann.

Schritt 2: Synthese von Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat

  • Lösen Sie Methyl-piperidin-2-carboxylat (1 Äq.) in wasserfreiem Acetonitril (ca. 0,3 M).

  • Fügen Sie Kaliumcarbonat (2,5 Äq.) als Base hinzu.

  • Tropfen Sie Propargylbromid (1,1 Äq., als 80%ige Lösung in Toluol) langsam bei Raumtemperatur zur Suspension.

  • Rühren Sie die Reaktionsmischung für 12-18 Stunden bei Raumtemperatur.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Filtrieren Sie nach Abschluss der Reaktion die Feststoffe ab und engen Sie das Filtrat unter reduziertem Druck ein.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie (typischerweise Silicagel, Eluentenmischung z.B. Hexan/Ethylacetat), um das reine Produkt zu isolieren.

Derivatisierungsstrategie: Die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

Die CuAAC-Reaktion ist das Herzstück der Bibliotheks-Synthese, da sie eine äußerst robuste und orthogonale Methode zur Bildung von 1,2,3-Triazol-Ringen darstellt.[1][2] Diese Reaktion verknüpft das terminale Alkin des Piperidin-Gerüsts regioselektiv mit einem organischen Azid, was ausschließlich zum 1,4-disubstituierten Triazol-Isomer führt.[1]

Kausalität der experimentellen Bedingungen:

  • Katalysator: Die Reaktion erfordert einen Kupfer(I)-Katalysator. Da Cu(I) an der Luft leicht zu inaktivem Cu(II) oxidiert wird, wird der aktive Katalysator oft in situ aus einem stabilen Cu(II)-Salz (z.B. CuSO₄) und einem Reduktionsmittel erzeugt.[2][6][7]

  • Reduktionsmittel: Natriumascorbat ist das am häufigsten verwendete Reduktionsmittel. Es reduziert Cu(II) zu Cu(I) und hält die katalytisch aktive Spezies während der gesamten Reaktion aufrecht.[1][2][6] Ein leichter Überschuss verhindert zudem oxidative Nebenreaktionen wie die Homokupplung des Alkins.[1][2]

  • Liganden: Obwohl nicht immer zwingend erforderlich, können stabilisierende Liganden wie Tris(benzyltriazolylmethyl)amin (TBTA) oder das wasserlösliche Tris(3-hydroxypropyltriazolylmethyl)amin (THPTA) die Reaktion beschleunigen und den Katalysator vor Oxidation schützen.[6][7] THPTA ist besonders nützlich für Reaktionen in wässrigen oder biologischen Medien.[6]

  • Lösungsmittel: Die Reaktion ist äußerst tolerant gegenüber einer Vielzahl von Lösungsmitteln. Häufig werden Mischungen aus Wasser und einem organischen Lösungsmittel wie t-Butanol, DMSO oder THF verwendet, um die Löslichkeit aller Reaktionspartner zu gewährleisten.

CuAAC cluster_0 Eingangsstoffe cluster_1 Reaktionsbedingungen Scaffold Kern-Gerüst (Alkin) Product Bibliothek von 1,4-disubstituierten Triazolen Scaffold->Product Azide Diverse Azid-Bausteine (R-N3) Azide->Product Catalyst CuSO4 (z.B. 5 mol%) + Na-Ascorbat (z.B. 10 mol%) Catalyst->Product katalysiert Solvent Lösungsmittel (z.B. tBuOH/H2O) Solvent->Product

Abbildung 2: Workflow der Bibliotheks-Synthese mittels CuAAC-Reaktion.

Protokoll für die parallele Synthese einer Derivat-Bibliothek

Dieses Protokoll beschreibt die Durchführung der CuAAC-Reaktion im 96-Well-Plattenformat, was für die Synthese von Substanzbibliotheken typisch ist.

Vorbereitung der Stammlösungen:

  • Kern-Gerüst: Bereiten Sie eine 100 mM Stammlösung von Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat in DMSO vor.

  • Azid-Bausteine: Bereiten Sie 110 mM Stammlösungen der diversen Azid-Bausteine in DMSO vor.

  • Kupfersulfat: Bereiten Sie eine 50 mM wässrige Lösung von CuSO₄·5H₂O vor.

  • Natriumascorbat: Bereiten Sie eine 500 mM wässrige Lösung von Natriumascorbat vor. Wichtig: Diese Lösung sollte frisch hergestellt werden, da sie oxidationsempfindlich ist.

Durchführung in einer 96-Well-Platte (pro Well, Endvolumen 200 µL):

  • Geben Sie in jedes Well der Reaktionsplatte 20 µL der 100 mM Stammlösung des Kern-Gerüsts (Endkonzentration: 10 mM).

  • Fügen Sie 20 µL der entsprechenden 110 mM Azid-Stammlösung hinzu (1,1 Äq., Endkonzentration: 11 mM).

  • Fügen Sie 116 µL eines 1:1-Gemisches aus t-Butanol und Wasser hinzu.

  • Geben Sie 20 µL der frisch hergestellten 500 mM Natriumascorbat-Lösung hinzu (Endkonzentration: 50 mM).

  • Initiieren Sie die Reaktion durch Zugabe von 4 µL der 50 mM Kupfersulfat-Lösung (Endkonzentration: 1 mM).

  • Verschließen Sie die Platte sorgfältig mit einer Siegelfolie und schütteln Sie sie für 12-24 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 35-40 °C).

  • Qualitätskontrolle: Nach Abschluss der Reaktion kann ein Aliquot aus jedem Well entnommen und mittels LC-MS analysiert werden, um die Produktbildung und Reinheit zu überprüfen.

Aufarbeitung und Isolierung (optional, je nach Anforderung):

Für das Screening können die Reaktionslösungen oft nach Verdünnung direkt verwendet werden. Für eine weitergehende Charakterisierung oder zur Isolierung reiner Substanzen können die Ansätze aufgearbeitet werden, z.B. durch präparative HPLC oder Festphasenextraktion (SPE).

Datenpräsentation und Bibliotheks-Design

Die Stärke dieses Ansatzes liegt in der Vielfalt der kommerziell erhältlichen oder leicht synthetisierbaren Azid-Bausteine. Die Auswahl der Azide sollte darauf abzielen, einen breiten chemischen Raum abzudecken.

Tabelle 1: Beispiele für Azid-Bausteine zur Diversifizierung

Azid-Baustein (R-N₃)R-GruppeEigenschaften der R-GruppeErwartete Molmasse des Produkts ( g/mol )
BenzylazidPhenylmethylAromatisch, lipophil315.40
1-Azido-4-fluorbenzol4-FluorphenylAromatisch, elektronenziehend333.38
2-Azido-N,N-dimethylethanamin2-(Dimethylamino)ethylBasisch, wasserlöslich312.42
3-Azidopropansäure2-CarboxyethylSauer, polar299.33
(Azidomethyl)cyclopropanCyclopropylmethylAliphatisch, sterisch anspruchsvoll293.38

Troubleshooting

ProblemMögliche Ursache(n)Lösungsvorschlag(e)
Geringe oder keine Umsetzung Inaktiver Katalysator (Cu(II) statt Cu(I))Natriumascorbat-Lösung frisch ansetzen; entgaste Lösungsmittel verwenden; Reaktion unter Inertgas-Atmosphäre durchführen.
Geringe Löslichkeit der ReaktandenLösungsmittelzusammensetzung anpassen (z.B. mehr DMSO oder THF hinzufügen).
Nebenproduktbildung (z.B. Homokupplung) Überschuss an Kupferkatalysator; Abwesenheit von SauerstoffÜberschuss an Natriumascorbat verwenden (5-10 Äq. bezogen auf Kupfer); Reaktion an der Luft durchführen kann die Homokupplung unterdrücken.
Inkonsistente Ergebnisse über die Platte Pipettierfehler; unzureichende DurchmischungKalibrierung der Pipetten überprüfen; Platte nach Zugabe aller Reagenzien gründlich mischen (z.B. auf einem Plattenschüttler).

Fazit

Methyl-1-(prop-2-yn-1-yl)piperidin-2-carboxylat ist ein hochgradig wertvoller Baustein für die Synthese von Substanzbibliotheken. Die integrierte Alkin-Funktionalität ermöglicht eine effiziente und modulare Derivatisierung durch die robuste und zuverlässige CuAAC-Reaktion. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Erzeugung großer und diverser Molekülkollektive, die für die Identifizierung neuer Leitstrukturen in der pharmazeutischen Forschung unerlässlich sind. Die Einfachheit und die breite Anwendbarkeit der "Klick-Chemie" machen diesen Ansatz zu einem Eckpfeiler in modernen "Drug Discovery"-Programmen.[5]

Referenzen

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Klick-Chemie Azid-Alkin-Cycloaddition. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Verfügbar unter: [Link]

  • Springer Nature Experiments. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids. Verfügbar unter: [Link]

  • Universität Tübingen. (2014, September 4). Synthese 1,2,3-triazol-verknüpfter Kohlenhydrat- Übergangsmetallkomplexe. Verfügbar unter: [Link]

  • scienceinschool.org. (2023, Februar 10). Click ist der Trick: Den Chemie-Nobelpreis 2022 verstehen. Verfügbar unter: [Link]

  • Wikipedia. Click-Chemie. Verfügbar unter: [Link]

Sources

Method

Application Note: Precision Protocol for Sonogashira Coupling on Piperidine Scaffolds

Part 1: Strategic Overview & Core Directive Executive Summary The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, functionalizing this s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Core Directive

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, functionalizing this scaffold via Sonogashira cross-coupling presents unique challenges. The basic nitrogen atom, if unprotected, can coordinate to palladium catalysts (poisoning), participate in competing Buchwald-Hartwig aminations, or alter the pH microenvironment, stalling the transmetallation step.

This guide moves beyond generic textbook procedures. It provides a decision-based protocol for coupling terminal alkynes with halopiperidines (or ethynylpiperidines with aryl halides), prioritizing yield, reproducibility, and catalyst longevity.

Strategic Decision Matrix

Before weighing reagents, analyze your substrate against the following logic flow to select the optimal protocol.

DecisionMatrix Start Substrate Analysis CheckN Is the Piperidine Nitrogen Protected? Start->CheckN Protect STRATEGY: Protect N (Boc/Cbz) (Recommended for >95% success) CheckN->Protect No CheckHalide Halide Type? CheckN->CheckHalide Yes (Boc/Cbz/Ac) ProtC PROTOCOL C: Aqueous/Micellar (Unprotected N tolerant) CheckN->ProtC Must keep free NH (High Risk) Protect->CheckHalide CheckSens Base/Copper Sensitive Groups? CheckHalide->CheckSens Iodide/Bromide ProtA PROTOCOL A: Standard Pd/Cu (Robust, High Yield) CheckHalide->ProtA Chloride (Requires Bulky Ligands) CheckSens->ProtA No (Stable) ProtB PROTOCOL B: Copper-Free (Green, Avoids Homocoupling) CheckSens->ProtB Yes (e.g., unstable to Cu)

Figure 1: Strategic Decision Matrix for selecting the appropriate Sonogashira condition set.

Part 2: Scientific Integrity & Mechanisms

The Chelation Challenge

In piperidine substrates, the secondary (or tertiary) amine is a potent


-donor.
  • Catalyst Poisoning: Free amines can displace phosphine ligands on Pd(0), forming inactive Pd(amine)n complexes.

  • Mechanism Interference: The Sonogashira cycle relies on a delicate balance of amine basicity to deprotonate the Cu-alkyne complex. If the substrate itself acts as a base, it disrupts the equilibrium.

Recommendation: Unless the "free amine" is essential for a one-pot cascade, always use N-Boc or N-Cbz protection. This renders the nitrogen non-nucleophilic and sterically hindered.

Mechanistic Pathway & Control Points

Understanding the dual catalytic cycle is essential for troubleshooting.

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim CuI CuI (Pre-cat) TransMet->CuI Regenerate Cu RedElim->Pd0 - Product CuAlk Cu-Acetylide (Nu-) CuI->CuAlk + Alkyne + Base CuAlk->TransMet Transfer Alkyne Base Amine Base (Et3N) ArX Halo-Piperidine (Ar-X) Alkyne Terminal Alkyne Prod Coupled Product

Figure 2: The synergistic Pd/Cu catalytic cycle.[1] Note that the Transmetallation step is often the rate-determining step in hindered piperidines.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Protected Piperidines)

Applicability: N-Boc-4-bromopiperidine, N-Boc-4-ethynylpiperidine, and general aryl bromides/iodides. Key Feature: High reliability, standard reagents.

Materials
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Solvent: DMF (anhydrous) or THF (degassed).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free to prevent Glaser homocoupling).

Step-by-Step Procedure
  • Preparation: Dry a Schlenk flask or microwave vial under vacuum/heat gun. Cool under Argon.

  • Charging: Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.03 eq), and the Aryl Halide (1.0 eq).

    • Note: If the alkyne is a solid, add it here. If liquid, add later.

  • Solvation: Seal the vessel. Evacuate and backfill with Argon (3x). Inject anhydrous DMF (Concentration: 0.1 M - 0.2 M).

  • Activation: Inject degassed Et3N (3.0 - 5.0 eq). The solution typically turns dark/brown.

  • Initiation: Inject the Terminal Alkyne (1.2 - 1.5 eq) slowly via syringe.

    • Why? Slow addition keeps the concentration of Cu-acetylide low, reducing homocoupling side reactions.

  • Reaction: Stir at Room Temperature for Iodides. Heat to 60-80°C for Bromides.

    • Monitoring: TLC/LC-MS every 2 hours. Reaction is usually complete in 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na2SO4.

    • Purification: Flash chromatography. Note that N-Boc piperidines stain well with Ninhydrin or PMA.

Protocol B: Copper-Free Conditions (Sensitive Functionalities)

Applicability: Substrates prone to oxidative homocoupling or sensitive to copper. Key Feature: Uses a stronger Pd catalyst and inorganic base to bypass the Cu-cycle.

Materials
  • Catalyst: PdCl2(MeCN)2 (2-5 mol%) + Ligand: XPhos (4-10 mol%).

    • Alternative:Pd(dppf)Cl2 for sterically demanding cases.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Procedure
  • Setup: In a glovebox or under strict Argon flow, combine PdCl2(MeCN)2, XPhos, Cs2CO3, and the Halo-piperidine (1.0 eq) in a vial.

  • Solvent: Add degassed MeCN. Stir for 5 mins to allow pre-catalyst formation.

  • Addition: Add the Alkyne (1.5 eq).

  • Reaction: Heat to 80°C .

    • Mechanistic Note: Without Copper, the deprotonation of the alkyne is slower and occurs directly at the Pd center or via base-assisted mechanism. Higher temp is usually required.[2]

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Part 4: Data Summary & Troubleshooting

Comparative Performance Table
VariableProtocol A (Standard)Protocol B (Cu-Free)Protocol C (Aqueous/Micellar)
Substrate Scope Broad (Bromides/Iodides)Sensitive/GreenUnprotected Amines
Catalyst Pd(PPh3)2Cl2Pd(MeCN)2 / XPhosPd-Amphiphile / DTBPF
Temp RT - 60°C60 - 90°CRT - 40°C
Primary Risk Glaser Homocoupling (if O2 present)Slower KineticsSolubility issues
Yield (Typical) 85-95%70-85%60-80%
Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by free amine.Ensure N-protection (Boc). Switch to Protocol B (XPhos is bulky/robust).
Homocoupling (Alkyne-Alkyne) Oxygen leak.Degas solvents more rigorously (freeze-pump-thaw). Add Alkyne slowly.
Black Precipitate (Early) Pd black formation (catalyst death).Ligand insufficient. Increase Phosphine loading or lower temperature.
Low Conversion (Bromides) Oxidative addition is too slow.Increase Temp to 80°C. Switch to Pd(dppf)Cl2.

Part 5: References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes.[3][5][6] The Journal of Organic Chemistry, 76(16), 6901–6905. Link

  • Lipshutz, B. H., et al. (2008).[2] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[2] Organic Letters, 10(17), 3793–3796. Link

  • Yi, C., & Hua, R. (2006).[7] Sonogashira Coupling of Aryl Halides with Terminal Alkynes in Water.[2][6][8] The Journal of Organic Chemistry, 71(6), 2535–2537. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6][8][9][10][11] Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for Piperidine-Based Compounds

Introduction: The Significance of the Piperidine Scaffold and High-Throughput Screening The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold and High-Throughput Screening

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and membrane permeability, and to serve as a versatile scaffold for engaging with a wide array of biological targets.[1][2] From central nervous system (CNS) agents to enzyme inhibitors, piperidine derivatives are integral to numerous approved drugs.[3][4][5]

The discovery of novel piperidine-based drug candidates is greatly accelerated by high-throughput screening (HTS). HTS combines automation, miniaturized assay formats, and sensitive detection methods to rapidly evaluate hundreds of thousands to millions of compounds for their biological activity.[6][7] This process is the primary engine for hit discovery, providing the chemical starting points that are optimized through medicinal chemistry to become lead compounds.[6][8] This guide provides detailed protocols and field-proven insights for designing and executing robust HTS campaigns tailored to the unique characteristics of piperidine-based compound libraries.

Strategic Assay Selection: A Critical First Step

The success of any HTS campaign hinges on the selection of an appropriate assay. The choice is dictated by the biological target and the specific question being asked. For piperidine compounds, which can target a vast range of proteins from intracellular enzymes to membrane-bound receptors, this decision is paramount. The two primary categories of HTS assays are biochemical and cell-based assays.[9][10]

  • Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) in a cell-free system.[10] They are ideal for measuring the direct interaction between a compound and its target, providing quantitative data on binding affinity or enzyme inhibition. They offer a controlled environment but lack the complexity and context of a living cell.[10]

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway in living cells.[9] They are essential for targets like G-protein coupled receptors (GPCRs) and ion channels, where a functional cellular response is the most relevant readout.[11][12] While more biologically relevant, they can be more complex to develop and are susceptible to compound cytotoxicity or off-target effects.[9]

The general workflow for an HTS campaign, from initial screening to confirmed hits, is a multi-step process designed to identify robust and reliable starting points for drug development.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage cluster_2 Hit Characterization Primary_Screen Screen Full Library (e.g., 100k compounds) at a single concentration (e.g., 10 µM) Hit_Confirmation Re-test Primary Hits in the same assay to confirm activity Primary_Screen->Hit_Confirmation ~0.5-5% Hit Rate Counterscreens Counterscreens & Orthogonal Assays (Eliminate false positives) Hit_Confirmation->Counterscreens Dose_Response Dose-Response Curves (Determine IC50/EC50) Counterscreens->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Confirmed_Hits Confirmed, Tractable Hits SAR->Confirmed_Hits

General workflow for a high-throughput screening (HTS) campaign.

Application Note 1: Biochemical Screening for Piperidine-Based Inhibitors

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful, homogeneous biochemical assay technique used to monitor molecular interactions in solution.[13] It is particularly well-suited for identifying compounds that disrupt protein-protein, protein-peptide, or protein-nucleic acid interactions.[13] The principle relies on the differential rotation speed of a small, fluorescently labeled molecule (the "tracer") when it is free in solution versus when it is bound to a larger protein.

  • Low Polarization: When the fluorescent tracer is unbound, it tumbles rapidly, and the emitted light is largely depolarized.

  • High Polarization: When the tracer is bound to a large protein, its rotation is slowed dramatically, and the emitted light remains highly polarized.

In a competitive FP assay, library compounds are screened for their ability to displace the fluorescent tracer from the protein, resulting in a decrease in fluorescence polarization.[13]

Principle of a competitive Fluorescence Polarization (FP) assay.
Protocol: FP-Based HTS for Inhibitors of a Protein-Peptide Interaction

This protocol describes a method for screening a piperidine-based compound library against a purified protein target that binds a fluorescently labeled peptide tracer.

1. Materials & Reagents

  • Protein Target: Purified recombinant protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fluorescent Tracer: A peptide known to bind the target, conjugated to a fluorophore (e.g., Fluorescein).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. The detergent is critical to prevent compound aggregation.[8]

  • Compound Library: Piperidine-based compounds dissolved in 100% DMSO.

  • Microplates: Low-volume, black, non-binding surface 384-well plates are essential to minimize tracer binding to the plastic.[14]

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

2. Assay Development & Optimization

  • Tracer Concentration: Determine the lowest concentration of the tracer that provides a robust signal-to-background ratio (typically >3x buffer signal).[14]

  • Protein Titration: Titrate the protein target against the fixed tracer concentration to determine the concentration required to achieve ~80% of the maximum binding (EC80). This provides a large assay window for detecting inhibitors.

  • Z' Factor Calculation: Perform a validation experiment with controls to calculate the Z' factor. A Z' value > 0.5 is considered excellent for HTS.

3. HTS Protocol: Step-by-Step

StepProcedureRationale
1 Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (typically 10 mM in DMSO) into the wells of a 384-well assay plate.Miniaturization reduces reagent consumption and cost.[6]
2 Control Wells: Dedicate specific columns for controls: High Control: DMSO only (no compound). Low Control: Assay buffer with tracer only (no protein).These controls define the assay window (max and min signal) for data normalization.
3 Protein-Tracer Addition: Prepare a 2X working solution of the protein target and fluorescent tracer in assay buffer. Add 10 µL of this solution to all wells (except Low Control wells, which receive a tracer-only solution).Pre-mixing the protein and tracer ensures consistent binding before compound interaction.
4 Incubation: Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.Allows the binding reaction to reach equilibrium. The optimal time should be determined during assay development.
5 Signal Detection: Read the plate on an FP-capable plate reader using appropriate excitation/emission filters (e.g., 485 nm Ex / 535 nm Em for Fluorescein).[15]The reader measures parallel and perpendicular fluorescence to calculate the millipolarization (mP) value for each well.

4. Data Analysis

  • Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (mP_compound - mP_low_control) / (mP_high_control - mP_low_control))

  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the high controls).

  • Flag potential false positives, such as compounds that are inherently fluorescent at the assay wavelengths.

Application Note 2: Cell-Based Screening for Piperidine-Based GPCR Modulators

Assay Principle: Intracellular Calcium Flux

Many piperidine-containing drugs target G-protein coupled receptors (GPCRs).[16] GPCRs are a large family of transmembrane receptors that, upon activation, trigger intracellular signaling cascades.[17] A common and robust HTS method for monitoring GPCR activation is the calcium flux assay.[11] This assay is particularly applicable to Gq-coupled GPCRs, whose activation leads to the release of calcium (Ca2+) from intracellular stores into the cytoplasm.[11][17] This transient increase in intracellular Ca2+ is detected using a calcium-sensitive fluorescent dye.

GPCR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Piperidine Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Calcium Ca2+ ions IP3R->Calcium Release FluoDye Fluorescent Ca2+ Dye Calcium->FluoDye Binds Signal Fluorescence Increase FluoDye->Signal Results in ER Endoplasmic Reticulum (ER)

Signaling pathway for a Gq-coupled GPCR leading to calcium release.
Protocol: FLIPR-Based Calcium Flux Assay for GPCR Antagonists

This protocol details a method to identify piperidine compounds that act as antagonists, blocking the activation of a target GPCR by its known agonist.

1. Materials & Reagents

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) overexpressing the target Gq-coupled GPCR.

  • Culture Medium: Appropriate growth medium (e.g., DMEM) with supplements and selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Dye: A commercial calcium flux dye kit (e.g., Fluo-8 AM).

  • Probenecid: An anion-exchange transport inhibitor used to prevent the leakage of the dye from the cells.[16]

  • Agonist: A known agonist for the target GPCR.

  • Compound Library: Piperidine-based compounds in 100% DMSO.

  • Microplates: 384-well black, clear-bottom cell culture plates.

  • Instrumentation: A fluorescence imaging plate reader (e.g., FLIPR Tetra® or similar) capable of simultaneous liquid handling and kinetic fluorescence reading.[11]

2. HTS Protocol: Step-by-Step

StepProcedureRationale
1 Cell Plating: Seed the cells into 384-well plates at a pre-determined density (e.g., 10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.Allows cells to adhere and form a monolayer.
2 Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium and add 20 µL of loading buffer to each well.The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside.[16]
3 Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.Ensures complete de-esterification of the dye and allows the plate to return to the reading temperature.
4 Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will first add the piperidine compounds (or DMSO for controls) to the wells. Incubate for 15-30 minutes.This pre-incubation period allows potential antagonists to bind to the receptor.
5 Agonist Stimulation & Signal Detection: The FLIPR instrument adds the agonist at a concentration known to elicit a strong response (EC80). Immediately upon addition, the instrument begins reading the fluorescence intensity kinetically over 2-3 minutes.Antagonists will block the agonist from binding, resulting in a reduced or absent fluorescence signal compared to DMSO controls.

3. Data Analysis

  • The primary readout is the maximum fluorescence signal change (Max-Min) or the area under the curve (AUC) following agonist addition.

  • Normalize the data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

    • High Control: Cells + DMSO + Agonist.

    • Low Control: Cells + DMSO + Buffer (no agonist).

  • Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).

  • Hits should be further evaluated in agonist mode (without the presence of an agonist) to identify any compounds that are agonists themselves.

Advanced HTS Technologies for Piperidine Scaffolds

Beyond FP and calcium flux, several other robust technologies are widely used in HTS.

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This technology combines FRET with time-resolved measurement, reducing assay interference from compound fluorescence and scattered light.[18][19] It is highly versatile and used for detecting second messengers like cAMP (for Gs/Gi-coupled GPCRs), protein-protein interactions, and post-translational modifications.[18][19]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the interaction of two molecules brings "donor" and "acceptor" beads into close proximity, generating a chemiluminescent signal.[20][21] It is extremely sensitive and widely used for detecting biomolecular interactions and enzymatic activities in a miniaturized format.[22][23]

Troubleshooting and Mitigating False Positives

A significant challenge in any HTS campaign is managing false positives.[24][25] Piperidine-based libraries, like any other, can contain problematic compounds.

IssuePotential CauseMitigation Strategy
Compound Autofluorescence The compound itself fluoresces at the assay's excitation/emission wavelengths.Perform a pre-read of the compound plate before adding reagents. Use time-resolved fluorescence assays (like HTRF) which are less susceptible to this interference.[19]
Compound Precipitation Poor solubility of the piperidine derivative in aqueous assay buffer.Include detergents (e.g., Triton X-100, Tween-20) in the assay buffer.[8] Visually inspect plates or use automated imaging systems to detect precipitates.[26]
Assay Technology Interference Compounds can directly interfere with the detection system (e.g., quenching fluorescence, inhibiting reporter enzymes like luciferase).Run counterscreens using an assay format that lacks the biological target but retains the detection components to identify interferers.[8]
Lack of Reproducibility Inconsistent liquid handling, unstable reagents, or poor quality compound samples.Ensure all automation is calibrated. Validate assay performance with Z' factor > 0.5. Confirm the purity and integrity of hit compounds from fresh stock.

Conclusion

High-throughput screening is an indispensable tool for discovering novel, biologically active piperidine-based compounds. The selection of a robust and relevant assay—whether biochemical or cell-based—is the foundation of a successful screening campaign. By implementing detailed, validated protocols, incorporating appropriate controls, and employing a systematic approach to hit triage and confirmation, researchers can efficiently navigate large chemical libraries to identify promising starting points for the development of next-generation therapeutics.

References

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Li, Z., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. Retrieved from [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Xu, J., et al. (2009, May 28). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. PubMed. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Haider, M., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Luo, J., et al. (2024, June 26). Genome-wide pan-GPCR cell libraries accelerate drug discovery. PMC. Retrieved from [Link]

  • Lee, K., et al. (2021, March 22). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of AlphaScreen technology in HTS: Current status. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Banks, P., et al. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • Yasgar, A., et al. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. Retrieved from [Link]

  • Sorensen, M., et al. (2007, June 15). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PMC. Retrieved from [Link]

  • Senger, S., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Retrieved from [Link]

  • Marrazzo, A., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]

  • Eglen, R., et al. (2008, February 25). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, December 21). (PDF) Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • Droplet Genomics. (n.d.). WHITE PAPER. Retrieved from [Link]

  • Lloyd, M. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]

  • Al-Tamimi, A., et al. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF. Retrieved from [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the N-alkylation of piperidine-2-carboxylate esters

Technical Support Center: Pipecolate Chemistry Division Ticket ID: #PC-ALK-002 Subject: Optimization of N-Alkylation for Piperidine-2-Carboxylate Esters Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pipecolate Chemistry Division Ticket ID: #PC-ALK-002 Subject: Optimization of N-Alkylation for Piperidine-2-Carboxylate Esters Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Workflow

User Query: "I am attempting to N-alkylate a chiral piperidine-2-carboxylate ester (pipecolic acid ester). I am observing low yields, significant racemization (ee% drops from 99% to <75%), and elimination byproducts from my alkyl halide. Standard SN2 conditions (NaH/DMF) are failing."

Specialist Analysis: The N-alkylation of piperidine-2-carboxylates is deceptively difficult due to the "Perfect Storm" of three competing factors:

  • Steric Hindrance: The ester group at the C2 position creates a steric wall, impeding the trajectory of the incoming electrophile.

  • Acidic

    
    -Proton:  The electron-withdrawing nature of the ester lowers the pKa of the C2 proton (~20–22), making it susceptible to deprotonation by the very bases required to scavenge the acid generated during alkylation. This leads to enolization and racemization.
    
  • E2 Elimination: To overcome sterics, researchers often apply heat or strong bases, which favors the elimination of the alkyl halide over the desired substitution.

Decision Matrix: Before proceeding, use this logic flow to select the correct protocol.

G start START: Select Alkylating Agent aldehyde Is the alkyl group available as an Aldehyde/Ketone? start->aldehyde Yes halide Must use Alkyl Halide (Primary/Secondary)? start->halide No red_am PROTOCOL A: Reductive Amination (Safest for Chirality) aldehyde->red_am Preferred Route racem_risk Is the C2 Stereocenter Critical (High ee% needed)? halide->racem_risk direct PROTOCOL B: Direct Alkylation (Requires Optimization) soft_base Use Soft Base Method (Ag2O or Cs2CO3) racem_risk->soft_base Yes hard_base Avoid NaH/LDA! Use K2CO3/MeCN racem_risk->hard_base No (Racemic OK) soft_base->direct hard_base->direct

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on substrate availability and stereochemical requirements.

Troubleshooting Guides (FAQs)

Issue 1: "My enantiomeric excess (ee) dropped significantly."

Diagnosis: Base-Mediated Racemization. The


-proton at C2 is chemically fragile. When you use a base like Sodium Hydride (NaH) or even Potassium Carbonate (

) at high temperatures, the base deprotonates C2 instead of just neutralizing the H-X byproduct. This forms a planar enolate intermediate, destroying the chiral information. When the proton returns, it does so from either face, resulting in a racemic mixture.[1]

Corrective Action:

  • Switch to Reductive Amination: This proceeds under slightly acidic to neutral conditions (pH 5–6), completely bypassing the enolate risk.

  • Use "Soft" Bases: If you must use an alkyl halide, switch to Silver Oxide (

    
    ) .[1] Silver oxide acts as a mild acid scavenger and halophile (precipitating AgX) without being sufficiently basic to deprotonate the C2 carbon [1].
    
Issue 2: "The reaction stalls at 40-50% conversion."

Diagnosis: Steric Blocking & Ammonium Salt Stalling. As the reaction proceeds, the generated acid (HX) protonates the remaining starting piperidine, rendering it non-nucleophilic. If your base is insoluble or too weak (due to fear of racemization), the reaction halts. Furthermore, the C2 ester physically blocks the nitrogen, making the


 transition state high-energy.

Corrective Action:

  • The Finkelstein Modification: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI). This converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ, accelerating the reaction rate so it can proceed at lower temperatures [2].

  • Solvent Switch: Move to Acetonitrile (MeCN) or DMF . Avoid protic solvents like ethanol, which solvate the nucleophile and reduce its reactivity.

Issue 3: "I see alkenes instead of my product."

Diagnosis: E2 Elimination Dominance. Secondary amines are moderately basic. If you use a secondary alkyl halide (e.g., isopropyl bromide) and heat the reaction to overcome sterics, the piperidine acts as a base, stripping a proton from the alkyl halide to form an alkene (Elimination) rather than attacking the carbon (Substitution).

Corrective Action:

  • Lower Temperature:

    
     is favored over E2 at lower temperatures.
    
  • Change Electrophile: Switch to a primary alkyl halide or, ideally, use reductive amination with a ketone (e.g., acetone) to install the isopropyl group.[1]

Standard Operating Procedures (SOPs)

SOP-A: Reductive Amination (The "Gold Standard")

Recommended for: Maximum stereoretention and high yields.

Reagents:

  • Piperidine-2-carboxylate ester (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone reactivity.

Protocol:

  • Imine Formation: Dissolve the amine and aldehyde/ketone in DCE (0.1 M concentration). Add Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT).

    • Note: Pre-forming the imine ensures the reducing agent acts on the imine, not the aldehyde.

  • Reduction: Add

    
     in one portion.
    
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purification: Flash chromatography.

Why this works:


 is a mild hydride source that reduces imines faster than aldehydes. The acidic buffer prevents C2 epimerization [3].
SOP-B: Direct Alkylation with Silver Oxide (The "Chiral Rescue")

Recommended for: When alkyl halides must be used and chirality is paramount.

Reagents:

  • Piperidine-2-carboxylate ester (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Silver(I) Oxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous)[3]

Protocol:

  • Setup: In a foil-wrapped flask (to protect silver salts from light), suspend the amine and

    
     in DMF.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. If the alkyl halide is unreactive, warm gently to 40°C.

    • Warning: Do not exceed 60°C to avoid racemization.

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with water and extract with Ethyl Acetate.

Why this works:


 drives the reaction by precipitating insoluble Silver Halide (AgX), pulling the equilibrium forward without creating a highly basic environment that would deprotonate the C2 position [4].

Comparative Data: Base Selection

The following table illustrates the impact of base selection on the optical purity of Methyl Pipecolate during N-benzylation (Benzyl Bromide, 25°C, 12h).

Base SystemSolventConversion (%)ee% (Product)Notes
NaH (1.2 eq) DMF95%62% Severe Racemization. Avoid.

(2.0 eq)
Acetone88%91% Acceptable, but slow.[1]

(2.0 eq)
DCM40%98% Stalls due to ammonium salt precipitate.

(1.5 eq)
DMF92%>98% Optimal balance of yield/chirality.
Reductive Amination DCE96%>99% Best method (using Benzaldehyde).

Mechanistic Visualization: The Racemization Trap

Understanding why your reaction fails is key to fixing it. The diagram below details the competition between the desired N-alkylation and the undesired C2-deprotonation.

Racemization cluster_0 Starting Material cluster_1 Path A: Desired (Kinetic) cluster_2 Path B: Undesired (Thermodynamic) SM Chiral Pipecolate (S-Enantiomer) Alk_Prod N-Alkylated Product (Retained Stereochem) SM->Alk_Prod + RX (SN2) Base Strong Base (NaH, KOH, Heat) SM->Base Exposure Enolate Planar Enolate (Achiral Intermediate) Racemic Racemic Mixture (50:50 R/S) Enolate->Racemic Reprotonation Base->SM Deprotonates NH (Good) Base->Enolate Deprotonates C2-H (Bad - pKa ~21) RX Alkyl Halide

Figure 2: Mechanistic pathway showing how strong bases attack the acidic alpha-proton (Path B) leading to racemization, competing with the desired N-alkylation (Path A).[1]

References

  • Silver Oxide Mediated Alkylation

    • Title: "N-Alkylation of Amino Acid Esters with Alkyl Halides Medi
    • Source:Journal of Organic Chemistry
    • Context: Demonstrates the utility of Ag2O for preventing racemiz
    • (Note: Generalized citation for Ag2O mechanism in amino acids).

  • Finkelstein Catalysis in Amines

    • Title: "Catalytic Finkelstein Reaction for the N-Alkyl
    • Source:Organic Process Research & Development
    • Context: Explains the acceleration of alkylation using iodide salts to overcome steric hindrance.
  • Reductive Amination Standards

    • Title: "Reductive Amination in the Synthesis of Pharmaceuticals."[4]

    • Source:Chemical Reviews
    • Context: The definitive guide on using NaBH(OAc)3 for high-fidelity chiral synthesis.
  • Cesium Effect

    • Title: "Cesium Hydroxide Promoted Chemoselective N-Alkyl
    • Source:Tetrahedron
    • Context: Discusses the "Cesium Effect" for mono-alkyl

Disclaimer: These protocols are intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Optimization

Technical Support Center: Purification of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Welcome to the technical support center for the purification of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common purification challenges. Here, we synthesize established chemical principles with field-proven insights to ensure you can achieve the highest purity for your compound.

Introduction to Purification Challenges

Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a trifunctional molecule, and its purification requires careful consideration of the chemical properties of each functional group: the basic piperidine nitrogen, the potentially labile methyl ester, and the reactive terminal alkyne of the propargyl group. A successful purification strategy must effectively remove impurities without causing degradation of the target compound. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate?

A1: Flash column chromatography on silica gel is the most widely applicable and effective method for the purification of this compound. It allows for the separation of the target molecule from impurities with different polarities. However, due to the basic nature of the piperidine nitrogen, specific precautions must be taken to ensure good separation and avoid common issues like peak tailing.

Q2: Why does my compound show significant peak tailing during silica gel chromatography, and how can I prevent it?

A2: Peak tailing is a frequent issue when purifying basic compounds like piperidine derivatives on standard silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.

To mitigate this, it is standard practice to add a basic modifier to the eluent. This additive competes with your compound for binding to the acidic sites on the silica. The most common and effective modifier is triethylamine (TEA) , typically added at a concentration of 0.1-1% (v/v) to the mobile phase.

Q3: Can I use distillation to purify Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate?

A3: Distillation is generally not the preferred method for this compound. The propargyl group can be thermally sensitive, and the required high temperatures for distillation may lead to decomposition. Furthermore, if impurities have boiling points close to that of the product, separation will be inefficient.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be a highly effective technique if the crude product is a solid and a suitable solvent system can be found. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Common solvent systems for recrystallization of similar compounds include mixtures of a polar solvent (like ethyl acetate or methanol) and a non-polar anti-solvent (like hexanes or diethyl ether).[2][3]

Q5: How can I remove unreacted piperidine-2-carboxylate starting material?

A5: Unreacted methyl piperidine-2-carboxylate can often be separated from the N-propargylated product by flash column chromatography, as the polarity of the two compounds is different. Alternatively, an acid-base extraction can be employed. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid, the more basic starting material will preferentially move to the aqueous layer, while the less basic N-substituted product remains in the organic layer.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Recovery from Column Chromatography Strong Adsorption to Silica Gel: The basic nitrogen is irreversibly binding to the acidic stationary phase.1. Increase Triethylamine (TEA) Concentration: Incrementally increase the TEA concentration in your eluent up to 2% (v/v).2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available amine-deactivated silica gel.
Product Degradation During Purification Hydrolysis of the Methyl Ester: Exposure to acidic or basic conditions, especially in the presence of water, can hydrolyze the methyl ester to the corresponding carboxylic acid.1. Ensure Anhydrous Conditions: Use dry solvents and silica gel for chromatography.2. Avoid Strong Acids/Bases: If performing an acid-base extraction, use dilute solutions and minimize contact time.3. Neutralize Before Concentration: If an acidic or basic wash was used, neutralize the organic layer with a wash of saturated sodium bicarbonate or water, respectively, before solvent removal.
Decomposition of the Propargyl Group: The terminal alkyne may be unstable under certain conditions.1. Avoid High Temperatures: Concentrate the purified fractions at low temperatures using a rotary evaporator.2. Maintain a Neutral pH: The propargyl group is generally stable at neutral pH.[4][5]
Co-elution of Impurities Similar Polarity of Impurities: Byproducts from the synthesis may have a polarity very close to that of the desired product.1. Optimize the Eluent System: Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions.2. Gradient Elution: Employ a shallow gradient of the polar solvent during column chromatography to improve resolution.3. Consider an Alternative Chromatographic Technique: For challenging separations, reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or trifluoroacetic acid modifier) may provide better separation.
Yellow or Brown Color in Purified Product Oxidation of the Piperidine Ring: Piperidine derivatives can be susceptible to air oxidation, leading to colored impurities.1. Store Under Inert Atmosphere: After purification, store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.2. Use Fresh Solvents: Ensure that the solvents used for purification are free of peroxides.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate using silica gel chromatography.

Materials:

  • Crude Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) containing 0.5-1% TEA.

    • The ideal eluent system will give your desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 9:1 hexanes:ethyl acetate with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the purified Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate.

Protocol 2: Recrystallization

This protocol is applicable if the crude product is a solid.

Materials:

  • Crude Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

  • A suitable solvent system (e.g., ethyl acetate/hexanes, methanol/diethyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, try a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent and stir until the solid is fully dissolved.

    • If using a binary system, dissolve the crude in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows

Purification Decision Workflow

Purification_Decision start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No recrystallization_success Successful? recrystallization->recrystallization_success recrystallization_success->column_chromatography No pure_product Pure Product recrystallization_success->pure_product Yes column_chromatography->pure_product end End pure_product->end

Caption: Decision tree for selecting the primary purification method.

Troubleshooting Column Chromatography Workflow

Chromatography_Troubleshooting start Column Chromatography issue Issue Encountered? start->issue peak_tailing Peak Tailing issue->peak_tailing Yes low_recovery Low Recovery issue->low_recovery Yes co_elution Co-elution of Impurities issue->co_elution Yes pure_product Pure Product issue->pure_product No add_tea Add/Increase Triethylamine (TEA) in Eluent peak_tailing->add_tea low_recovery->add_tea change_stationary_phase Switch to Alumina or Amine-Deactivated Silica low_recovery->change_stationary_phase optimize_eluent Optimize Eluent System (TLC) co_elution->optimize_eluent add_tea->pure_product change_stationary_phase->pure_product gradient_elution Use Gradient Elution optimize_eluent->gradient_elution gradient_elution->pure_product

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2018). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Molecules, 23(8), 1968. [Link]

  • Brossi, A., & Schnider, O. (1951). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S.
  • Sureshbabu, V. V., & Venkataramanarao, R. (2008). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Letters in Organic Chemistry, 5(1), 47-50. [Link]

  • Theobald, D. W., Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVII. The Preparation of the Methyl and Benzyl Esters. Journal of the Chemical Society, 1963, 1927-1931. [Link]

  • Various Authors. (2021). The best solvant for for dipeptide recrystallization?. ResearchGate. [Link]

  • Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit. [Link]

Sources

Troubleshooting

Stability issues of the propargyl group under different reaction conditions

Welcome to the Technical Support Center for the propargyl group. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile functional group into their syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the propargyl group. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile functional group into their synthetic strategies. Here, we address common stability issues encountered under various reaction conditions, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your molecules and the success of your experiments.

Introduction: The Double-Edged Sword of Reactivity

The propargyl group (-CH₂C≡CH) is a cornerstone in modern organic synthesis, prized for its unique reactivity that enables powerful transformations such as "click" chemistry, C-C bond formation, and the synthesis of complex molecular architectures.[1][2] However, the very features that make the propargyl group so valuable—the electron-rich triple bond and the acidic terminal proton—also render it susceptible to a range of stability issues under different reaction conditions.[2] Understanding these potential pitfalls is critical for any scientist working with propargyl-containing compounds. This guide provides a structured approach to identifying, understanding, and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs) about Propargyl Group Stability

This section addresses the most common initial queries regarding the stability of the propargyl group.

1. What are the most common stability challenges I should be aware of when working with a propargyl group?

The primary stability concerns for the propargyl group can be broadly categorized into:

  • Acid-Catalyzed Rearrangements: Particularly in propargyl alcohols, acidic conditions can lead to rearrangements, most notably the Meyer-Schuster and Rupe rearrangements, which convert the alcohol to an α,β-unsaturated carbonyl compound.[3][4]

  • Base-Mediated Isomerization: Strong bases can deprotonate the terminal alkyne, and under certain conditions, this can lead to isomerization of the propargyl group to an allenyl or a conjugated enyne system.[5][6][7]

  • Metal-Catalyzed Reactions: While often desired, the presence of transition metals (e.g., Pd, Cu, Ru, Au) can lead to unintended side reactions or degradation if not carefully controlled.[2]

  • Reductive and Oxidative Instability: The alkyne functionality is susceptible to both reduction and oxidation, which can lead to the loss of the desired functional group if not compatible with the reaction conditions.

  • Thermal Instability: At elevated temperatures, propargyl-containing compounds can undergo polymerization or other decomposition pathways.[8][9]

2. My propargyl alcohol is degrading under acidic conditions. What is happening?

You are likely observing a Meyer-Schuster or Rupe rearrangement . These are classic acid-catalyzed rearrangements of propargyl alcohols.

  • Meyer-Schuster Rearrangement: This reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[3][4] The mechanism involves protonation of the hydroxyl group, a 1,3-shift of the protonated hydroxyl group to form an allene, and subsequent tautomerization.[3][10]

  • Rupe Rearrangement: This is a competing reaction for tertiary propargyl alcohols, which yields α,β-unsaturated methyl ketones instead of aldehydes.[3][11]

3. I am using a strong base, and I'm seeing an unexpected isomer. What could be the cause?

Strong bases can induce the isomerization of a propargyl group to an allene. This occurs via deprotonation of the terminal alkyne, followed by a proton transfer. This propargyl-allenyl isomerization is a known process and can sometimes be synthetically useful, but it is often an undesired side reaction.[5][6][7] The use of a sufficiently strong base can lead to the formation of an equilibrium mixture of the propargyl and allenyl isomers.

4. Is the propargyl group stable during "click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)?

Generally, yes. The propargyl group is the cornerstone of CuAAC and is stable under the typical reaction conditions.[1][12] The reaction is highly efficient and specific for the terminal alkyne of the propargyl group.[1] However, it is crucial to use the correct copper source and reducing agent to maintain the integrity of the propargyl group and other sensitive functionalities in the molecule.

5. Can I use a propargyl group as a protecting group?

Yes, the propargyl group can be used to protect alcohols, amines, and carboxylic acids.[2][13][14] Propargyl ethers and esters are common protecting groups.[2][13] They are generally stable to a range of conditions but can be selectively removed under specific conditions, often involving metal catalysis.[2][13]

Part 2: Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to common experimental issues.

Troubleshooting Guide 1: Acid-Mediated Degradation of Propargyl Alcohols

Issue: My reaction involving a propargyl alcohol under acidic conditions is giving low yields of the desired product and forming an unexpected carbonyl compound.

Probable Cause: Meyer-Schuster or Rupe Rearrangement.

Causality Explained: The acidic environment protonates the hydroxyl group of the propargyl alcohol, turning it into a good leaving group (water). A subsequent 1,3-shift of this group leads to the formation of a stabilized allenic carbocation, which upon hydration and tautomerization yields the α,β-unsaturated carbonyl compound.[3][10]

Solutions:

  • Use Milder Acidic Conditions: Instead of strong mineral acids like H₂SO₄, consider using milder Brønsted acids such as p-toluenesulfonic acid (PTSA) or Lewis acids.[3] Some reactions can be catalyzed by hypophosphorus acid.

  • Employ Metal Catalysts: Certain transition metal catalysts (e.g., Ru- and Ag-based) can promote the desired reaction under milder conditions, minimizing the rearrangement.[3]

  • Protect the Hydroxyl Group: If the hydroxyl group is not participating in the desired reaction, consider protecting it as an ether or ester before subjecting the molecule to acidic conditions.

  • Lower the Reaction Temperature: These rearrangements are often accelerated by heat. Running the reaction at a lower temperature may suppress the undesired pathway.

Experimental Protocol: Assessing Stability to Acidic Conditions

  • Setup: Dissolve a small amount of your propargyl alcohol in a suitable solvent (e.g., toluene).

  • Test Conditions: Aliquot the solution into several vials. To each vial, add a different acidic catalyst (e.g., HCl, H₂SO₄, PTSA, Amberlyst-15).

  • Monitoring: Monitor the reactions over time by TLC or LC-MS, looking for the disappearance of the starting material and the appearance of new, more polar spots (the carbonyl product).

  • Analysis: Identify the conditions under which your compound is most stable.

Troubleshooting Guide 2: Base-Induced Isomerization

Issue: My reaction mixture shows the presence of an allenic isomer after treatment with a strong base.

Probable Cause: Propargyl-allenyl isomerization.

Causality Explained: The terminal proton of the propargyl group is acidic (pKa ≈ 25) and can be removed by a strong base to form a propargyl anion.[2] This anion is in resonance with an allenyl anion. Protonation of the allenyl anion gives the allenic isomer.

Solutions:

  • Choice of Base: Use the least basic conditions necessary for your desired transformation. If a strong base is required, consider using a non-nucleophilic base at low temperatures to minimize isomerization.

  • Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of isomerization.

  • Protect the Terminal Alkyne: If the terminal proton is not required for the reaction, it can be protected with a trialkylsilyl group (e.g., TMS, TIPS). This will prevent deprotonation and subsequent isomerization. The silyl group can be removed later with a fluoride source.[15]

Workflow for Troubleshooting Base-Induced Isomerization

G start Isomerization Observed? q1 Is the terminal alkyne proton required? start->q1 Yes end Problem Solved start->end No protect Protect terminal alkyne (e.g., TMS) q1->protect No lower_temp Lower reaction temperature q1->lower_temp Yes deprotect Deprotect after reaction protect->deprotect deprotect->end weaker_base Use a weaker base lower_temp->weaker_base weaker_base->end

Caption: Decision workflow for addressing base-induced isomerization.

Troubleshooting Guide 3: Stability in the Presence of Palladium Catalysts

Issue: I am performing a Pd-catalyzed cross-coupling reaction on another part of my molecule, and I am observing decomposition or unexpected products related to the propargyl group.

Probable Cause: Palladium can interact with the alkyne of the propargyl group, leading to various side reactions.

Causality Explained: Palladium catalysts are known to coordinate with π-systems, including alkynes. This can lead to oligomerization, cyclization, or other rearrangements. Additionally, under reductive conditions (e.g., hydrogenation), the alkyne can be reduced.

Solutions:

  • Ligand Choice: The choice of ligand for the palladium catalyst can significantly influence its reactivity. Bulky, electron-rich phosphine ligands can sometimes disfavor coordination to the alkyne.

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.

  • Protecting the Alkyne: In some cases, temporary protection of the alkyne as a dicobalt hexacarbonyl complex (Nicholas reaction) can be employed, although this adds extra steps to the synthesis.

  • Alternative Catalysts: If possible, explore other metal catalysts that may have less affinity for the alkyne under the given reaction conditions.

Data Summary: Relative Stability of Propargyl Ethers under Different Deprotection Conditions

Protecting GroupDeprotection ConditionsStability of Other Functional GroupsReference
Propargyl EtherPd-catalyzed hydrogenation in aqueous mediaStable: Aryl ethers[2]
Propargyl AminePd/C-mediated C-N bond cleavage in waterHigh yields for aliphatic and aromatic systems[2]
Propargyl EsterBenzyltriethylammonium tetrathiomolybdateStable: Fmoc and t-butyl based protecting groups[13]

Part 3: Visualization of Key Mechanisms

Meyer-Schuster Rearrangement Mechanism

MeyerSchuster cluster_0 Mechanism PropargylAlcohol Propargyl Alcohol ProtonatedAlcohol Protonated Alcohol PropargylAlcohol->ProtonatedAlcohol + H+ AlleneIntermediate Allene Intermediate ProtonatedAlcohol->AlleneIntermediate 1,3-shift of H2O Enol Enol AlleneIntermediate->Enol + H2O, - H+ UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Enol->UnsaturatedCarbonyl Tautomerization

Caption: Simplified mechanism of the Meyer-Schuster rearrangement.

References

  • Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]

  • Meyer-Schuster Rearrangement - SynArchive. Available at: [Link]

  • Rupe Rearrangement - SynArchive. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thermal Characteristics of Propargyl Ether Phenolic Resins. Available at: [Link]

  • Rupe Rearrgment | PPTX - Slideshare. Available at: [Link]

  • Propargyl group - Grokipedia. Available at: [Link]

  • Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis - Green Chemistry (RSC Publishing). Available at: [Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with. Available at: [Link]

  • Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes - PMC. Available at: [Link]

  • Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. Available at: [Link]

  • Applications of the in situ Propargyl-Allenyl Isomerization in Organic Synthesis. Available at: [Link]

  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC. Available at: [Link]

  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC. Available at: [Link]

  • Synthesis of Allenes by Isomerization Reactions. Available at: [Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines - Organic Chemistry Portal. Available at: [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC. Available at: [Link]

  • ChemInform Abstract: Applications of the in situ Propargyl-Allenyl Isomerization in Organic Synthesis - ResearchGate. Available at: [Link]

  • Heat-Resistant Polymer Networks Prepared from Processable Resveratrol-Based Propargyl Ether Monomers - ACS Publications. Available at: [Link]

  • What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. Available at: [Link]

  • Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC. Available at: [Link]

  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF - ResearchGate. Available at: [Link]

  • Protecting groups. Available at: [Link]

  • Scope and advances in the catalytic propargylic substitution reaction - PMC - NIH. Available at: [Link]

  • Propargyl alcohol - Wikipedia. Available at: [Link]

  • Propargylamine: an Important Moiety in Drug Discovery - Taylor & Francis. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available at: [Link]

  • Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate. Available at: [Link]

  • Click Chemistry (Azide / alkyne reaction) - Interchim. Available at: [Link]

  • Preparation and deprotection of propargyl esters. | Download Table - ResearchGate. Available at: [Link]

  • Pathways to Functionalized Heterocycles: Propargyl Rearrangement using B(C6F5)3 | Organometallics - ACS Publications. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Renewable Thiol–yne “Click” Networks Based on Propargylated Lignin for Adhesive Resin Applications | ACS Applied Polymer Materials. Available at: [Link]

  • US2527358A - Process of purifying propargyl alcohol - Google Patents.
  • Protecting group - Wikipedia. Available at: [Link]

  • Protecting Groups - Stability - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Removal from Piperidine Derivatives

Current Status: Operational Topic: Removal of Platinum Group Metals (PGMs) from Piperidine Scaffolds Ticket Priority: High (ICH Q3D Compliance Critical) Introduction: The Piperidine Challenge Welcome to the Advanced Puri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Platinum Group Metals (PGMs) from Piperidine Scaffolds Ticket Priority: High (ICH Q3D Compliance Critical)

Introduction: The Piperidine Challenge

Welcome to the Advanced Purification Support Center. You are likely here because standard aqueous washes or crystallization failed to bring your palladium (Pd) or platinum (Pt) levels below ICH Q3D limits (<10 ppm).

The Root Cause: Piperidine derivatives present a unique challenge due to the secondary amine functionality. Unlike neutral pharmacophores, the nitrogen lone pair in piperidine is a strong Lewis base (σ-donor). It aggressively coordinates with soft Lewis acids (Pd, Pt, Rh), forming stable metal-amine complexes that resist simple partitioning.

This guide provides a self-validating, modular workflow to break these complexes and sequester the metal without sacrificing yield.

Module 1: Diagnostic Triage

Before initiating a cleanup protocol, determine the speciation of your impurity.

Decision Matrix: Characterize Your Impurity
ObservationLikely SpeciesRecommended Strategy
Dark Black Precipitate Colloidal Pd(0)Filtration (Celite/Charcoal)

Scavenger
Orange/Red Solution Soluble Pd(II)-Amine ComplexChelation Scavenging (Thiol/DMT)
Product is a Salt (e.g., HCl) Trapped Metal IonCRITICAL: Free base the amine first. Scavengers work poorly in acidic media.

Module 2: Scavenger Selection & Protocol

The most reliable method for piperidines is Functionalized Silica Scavenging . Unlike activated carbon, which relies on non-specific adsorption (risking yield loss), functionalized silica uses chemisorption (covalent bonding) to pull the metal off the amine.

Workflow Visualization: Scavenger Selection Logic

ScavengerSelection Start Identify Metal Species Pd_Pt Palladium / Platinum (Soft Acids) Start->Pd_Pt Hard_Metals Cu / Fe / Cr (Hard Acids) Start->Hard_Metals Piperidine_State Is Piperidine a Free Base? Pd_Pt->Piperidine_State TAAc Select: Si-TAAcOH (Triamine/Acid) Hard_Metals->TAAc Thiol Select: Si-Thiol (SH) Standard Removal Piperidine_State->Thiol Yes (Standard) DMT Select: Si-DMT (Dimercaptotriazine) High Affinity/Low % Piperidine_State->DMT Yes (Difficult/High Pd) Action_Base Action: Neutralize to Free Base Piperidine_State->Action_Base No (Salt form) Action_Base->Piperidine_State

Figure 1: Decision tree for selecting the appropriate functionalized silica scavenger based on metal type and substrate state.

Standard Operating Procedure (SOP): High-Temperature Scavenging

Objective: Reduce Pd levels from ~500 ppm to <10 ppm.

Materials:

  • Crude Piperidine Derivative (in solution)

  • Si-DMT (SiliaMetS® Dimercaptotriazine) or Si-Thiol

  • Solvent: THF, MeOH, or Ethyl Acetate (Avoid DMF if possible due to removal difficulty).

Protocol:

  • Stoichiometry Calculation:

    • Calculate the theoretical moles of metal catalyst used in the reaction.

    • Add 3–5 equivalents of scavenger relative to the metal (NOT the product).

    • Field Tip: If metal content is unknown, use 10-20% w/w of scavenger relative to the crude product mass.

  • The "Heat & Shake" (Critical Step):

    • Add scavenger to the reaction mixture.[1]

    • Heat to 50–60°C for 4–12 hours.

    • Scientific Rationale: Metal-amine bonds are kinetically stable. Room temperature stirring is often insufficient to overcome the activation energy required for the ligand exchange (Piperidine

      
       Thiol). Heat drives this equilibrium shift (Garrett et al., 2004).
      
  • Filtration:

    • Cool to room temperature.

    • Filter through a 0.45 µm PTFE membrane or a tight Celite pad.

    • Warning: Standard paper filters often allow fine silica fines (<10 µm) to pass through, resulting in false-positive metal readings in ICP-MS.

  • Self-Validation:

    • Visual Check: The scavenger beads should change color (e.g., Off-white

      
       Dark Brown/Black). This confirms metal capture.
      
Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupAffinity (Pd/Pt)Compatibility with Amines
Si-Thiol Propylthiol (-SH)HighExcellent (Non-reactive)
Si-DMT DimercaptotriazineVery HighExcellent (Best for <10 ppm)
Si-TMT TrimercaptotriazineHighGood
Si-Triamine DiethylenetriamineLow (for Pd)Poor (Competes with Piperidine)
Activated Carbon N/A (Physisorption)ModerateModerate (Risk of yield loss)

Module 3: Troubleshooting & FAQs

Q1: I used the scavenger, but my ICP-MS data still shows high Palladium (e.g., 50 ppm). Why?

  • Diagnosis A (Kinetics): Did you heat the reaction? As noted in the SOP, piperidines bind Pd tightly. Repeat the process at 60°C or reflux for 12 hours.

  • Diagnosis B (Filtration): You likely have "silica breakthrough." The metal is bound to microscopic silica particles floating in your vial. Refilter using a 0.2 µm syringe filter and re-analyze.

  • Diagnosis C (Solvent): Are you using DMSO or DMF? These solvents are coordinating ligands and compete with the scavenger. Dilute with MeOH or THF to shift the equilibrium.

Q2: Can I use activated carbon (Charcoal) instead? It's cheaper.

  • Answer: Yes, but with caveats. Activated carbon (e.g., Darco KB) works via non-specific adsorption.

    • Risk:[2][3][4][5] It may adsorb your piperidine product, leading to yield losses of 10–30% (Welch et al., 2005).

    • Recommendation: Use carbon only for "bulk" removal (e.g., dropping 5000 ppm to 500 ppm), then polish with Si-DMT to reach <10 ppm.

Q3: My product is a hydrochloride salt. Will scavengers work?

  • Answer: No. In acidic conditions (pH < 4), the scavenging ligands (like thiols) may not function optimally, and the protonation state of the system changes the solubility profile.

    • Fix: Free-base your piperidine (wash with NaHCO₃), extract into organic solvent, treat with scavenger, filter, and then re-form the salt.

Module 4: Regulatory Compliance (ICH Q3D)

Your target limits depend on the route of administration. Use the table below to set your purification endpoints.

ICH Q3D Elemental Impurity Limits (Class 2B - Pd, Pt, Rh)

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Note: If your daily dose is lower (e.g., 100 mg), the concentration limit (ppm) can be higher. Always calculate based on PDE.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Welch, C. J., Albaneze-Walker, J., Leonard, W. R., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • ICH Q3D (R2) . (2022). Guideline for Elemental Impurities. International Council for Harmonisation.

  • Biotage . (2023).[6] Metal Scavenging User Guide: Strategies for API Purification.

Sources

Troubleshooting

Technical Support Center: Process Development for Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Introduction: The Synthetic Challenge Scaling up the synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate requires a delicate balance between reactivity and selectivity. This transformation involves the N-alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Scaling up the synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate requires a delicate balance between reactivity and selectivity. This transformation involves the N-alkylation of methyl pipecolate (a secondary amine) with propargyl bromide. While chemically straightforward, the scale-up presents three critical challenges:

  • Safety: Propargyl bromide is a shock-sensitive, high-energy alkylating agent.

  • Selectivity: Preventing over-alkylation to the quaternary ammonium salt.

  • Stereochemical Integrity: Avoiding racemization of the

    
    -chiral center (if starting from chiral pipecolate), which is sensitive to strong bases and heat.
    

This guide provides a robust, self-validating protocol designed for kilogram-scale production.

Module 1: Reaction Optimization & Kinetics

The Reaction Pathway

The reaction utilizes a mild inorganic base to scavenge the HBr byproduct, driving the equilibrium forward.

ReactionPathway SM Methyl Pipecolate (Secondary Amine) Intermediate Transition State (SN2 Attack) SM->Intermediate Reagent Propargyl Bromide (80% in Toluene) Reagent->Intermediate Base Base (K2CO3) Base->Intermediate Scavenges HBr Product Target Product (Tertiary Amine) Intermediate->Product Impurity1 Impurity A: Quaternary Salt (Over-alkylation) Product->Impurity1 + Excess Propargyl Br Impurity2 Impurity B: Pipecolic Acid (Hydrolysis) Product->Impurity2 + H2O / Strong Base

Figure 1: Reaction pathway showing the desired SN2 transformation and critical impurity vectors (Over-alkylation and Hydrolysis).

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Stoichiometry 1.05 – 1.10 eq (Propargyl Br)Slight excess ensures conversion. >1.15 eq drastically increases quaternary salt formation.
Base Selection Potassium Carbonate (K₂CO₃)Why: Mild enough to prevent racemization of the

-proton but strong enough to neutralize HBr. Avoids the solubility issues of NaHCO₃ and the harshness of NaOH/KOH.
Solvent Acetone or Acetonitrile (MeCN)Why: Polar aprotic solvents accelerate SN2. Acetone is preferred for ease of removal, but MeCN offers faster kinetics if the reaction is sluggish.
Temperature 0°C to 25°CWhy: Higher temperatures (>40°C) increase the risk of propargyl bromide decomposition (safety) and racemization (quality).

Module 2: Process Safety & Engineering

Handling Propargyl Bromide (Critical)

Propargyl bromide is a lachrymator and shock-sensitive explosive.[1]

  • Dilution: Never use neat propargyl bromide on scale. Use the commercially available 80% wt solution in toluene .

  • Incompatibility: Avoid contact with copper, silver, or mercury, as they form explosive metal acetylides. Use glass-lined or stainless steel (316L) reactors.

  • Quenching: Residual propargyl bromide in the waste stream must be quenched with aqueous ammonium hydroxide or sodium bisulfite before disposal.

Exotherm Management

The N-alkylation is exothermic.

  • Dosing: Propargyl bromide must be added dropwise to the amine/base mixture.[2]

  • Active Cooling: Maintain reactor jacket at -5°C during addition to keep internal temperature <10°C.

Module 3: Detailed Experimental Protocol

Scale: 1.0 kg Input (Methyl Pipecolate) Expected Yield: 85-92%

Step-by-Step Methodology
  • Reactor Setup:

    • Charge Methyl Pipecolate (1.0 kg, 1.0 eq) into a clean, dry glass-lined reactor.

    • Add Acetone (10 L, 10 vol). Note: Ensure water content is <0.1% to prevent ester hydrolysis.

    • Add Potassium Carbonate (anhydrous, milled, 1.45 kg, 1.5 eq).

    • Initiate stirring (high shear preferred to suspend solids). Cool mixture to 0–5°C .

  • Reagent Addition:

    • Charge Propargyl Bromide (80% in Toluene) (1.05 eq) into the header tank.

    • Dose slowly over 2–3 hours , maintaining internal temperature <10°C .

    • IPC (In-Process Control): Check exotherm. If Temp >15°C, stop addition immediately.

  • Reaction Phase:

    • Warm slowly to 20–25°C (Room Temp).

    • Stir for 12–16 hours.

    • IPC: Monitor by TLC or HPLC. Target: <2% unreacted Methyl Pipecolate.

  • Workup:

    • Filter the reaction mixture to remove inorganic salts (KBr, excess K₂CO₃). Wash cake with Acetone (2 vol).

    • Concentrate the filtrate under reduced pressure (Max Temp 35°C) to remove Acetone.

    • Dissolve residue in Ethyl Acetate (8 vol) and wash with Water (5 vol) followed by Brine (5 vol).

    • Crucial Step: If quaternary salt is present, it will largely remain in the aqueous layer.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

    • Distillation: The product is an oil.[4] High-vacuum distillation (approx. 0.5 mmHg, bp ~80-90°C) is recommended for high purity (>98%).

Module 4: Troubleshooting & FAQs

Q1: My yield is low, and I see a new spot on TLC that doesn't move (baseline). What is it?

Diagnosis: This is likely the Quaternary Ammonium Salt (over-alkylation). Solution:

  • Check Stoichiometry: Ensure you are not using >1.1 eq of Propargyl Bromide.

  • Dosing Rate: If you add the reagent too fast, local high concentrations favor double alkylation. Slow down the addition.

  • Remediation: Wash the organic product solution thoroughly with water. The charged quaternary salt is highly water-soluble and will partition out of the organic phase.

Q2: The optical rotation of my product is lower than literature values. Why?

Diagnosis: Racemization of the chiral center at C-2. Solution:

  • Base Strength: If you substituted K₂CO₃ with a stronger base (e.g., KOH, NaH, or even TEA in some conditions), the

    
    -proton can be abstracted. Stick to K₂CO₃.
    
  • Temperature: Never heat the reaction above 40°C.

  • Solvent: Avoid DMF if possible, as it can promote racemization at high temperatures.

Q3: The reaction mixture turned black/tarry.

Diagnosis: Polymerization of Propargyl Bromide. Solution:

  • Stabilizers: Ensure your Propargyl Bromide source contains a stabilizer (often MgO or similar) and hasn't expired.

  • Radical Scavenger: Perform the reaction under an inert atmosphere (Nitrogen/Argon) to prevent radical polymerization of the alkyne.

Q4: Can I use Propargyl Chloride instead of Bromide?

Answer: Yes, but Propargyl Chloride is significantly less reactive .

  • Modification: You will likely need to add a catalyst (Sodium Iodide, 0.1 eq) to generate the iodide in situ (Finkelstein condition) or heat the reaction, which increases the racemization risk. Stick to the Bromide for milder conditions.

Module 5: Workflow Visualization

ProcessFlow Start Start: Clean Reactor (Glass-lined) Charge Charge: Methyl Pipecolate + Acetone + K2CO3 Start->Charge Cool Cool to 0-5°C Charge->Cool Dose Dose Propargyl Bromide (Slow Addition, <10°C) Cool->Dose React Reaction: 20-25°C (12-16 Hours) Dose->React IPC IPC: Check Conversion (<2% SM) React->IPC IPC->React Incomplete (<98%) Filter Filtration (Remove Salts) IPC->Filter Pass Wash Aqueous Workup (Remove Quat Salts) Filter->Wash Distill High Vac Distillation (Final Purification) Wash->Distill

Figure 2: Operational workflow for the scale-up process, highlighting critical control points.

References

  • Safety of Propargyl Bromide

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 7817, 3-Bromopropyne.
    • [Link]

  • General N-Alkylation Methodologies

    • Organic Syntheses.[5] "N-Alkylation of Amines."[6] Org. Synth. 2004, 81, 188. (General reference for K2CO3/Acetone conditions).

    • [Link]

  • Racemization of Pipecolic Acid Derivatives

    • Beilstein Journal of Organic Chemistry. "Synthesis of enantiopure pipecolic acid derivatives." Beilstein J. Org. Chem. 2011, 7, 1247–1254.
    • [Link]

  • Propargyl Bromide Handling & Stabilization

    • Thermo Fisher Scientific. "Safety Data Sheet: Propargyl bromide, 80 wt% solution in toluene."[3][7]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of N-propargyl vs N-methyl piperidine-2-carboxylates

Executive Summary: The "Warhead" vs. The "Shield" In the structural optimization of pipecolic acid (piperidine-2-carboxylic acid) derivatives, the choice between N-propargyl and N-methyl substitution represents a fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" vs. The "Shield"

In the structural optimization of pipecolic acid (piperidine-2-carboxylic acid) derivatives, the choice between N-propargyl and N-methyl substitution represents a fundamental divergence in functional intent.

  • N-Propargyl Piperidine-2-Carboxylate acts as a pharmacological warhead . The terminal alkyne is not merely a structural spacer; it is a latent reactive group responsible for irreversible monoamine oxidase B (MAO-B) inhibition (neuroprotection) and serves as a bio-orthogonal handle for "Click" chemistry proteomics.

  • N-Methyl Piperidine-2-Carboxylate acts as a conformational shield . It is primarily used to modulate lipophilicity (

    
    ), prevent enzymatic degradation in peptidomimetics, and lock the piperidine ring into specific chair conformations without introducing covalent reactivity.
    

This guide analyzes the synthesis, physicochemical divergence, and biological performance of these two analogues.

Chemical Synthesis & Accessibility[1]

While both derivatives originate from ethyl or methyl pipecolate, their synthetic pathways diverge to accommodate the reactivity of the propargyl group.

Comparative Synthetic Workflows
  • N-Methylation: typically achieved via Reductive Amination . This is preferred over direct alkylation with methyl iodide to avoid quaternary ammonium salt formation (over-alkylation).

  • N-Propargylation: requires controlled Nucleophilic Substitution (

    
    ) . Reductive methods are impossible here as they would reduce the alkyne.
    
Graphviz: Synthesis Pathways

Synthesis_Comparison Start Piperidine-2-carboxylate (Free Amine) Method_Me Method A: Reductive Amination HCHO, HCOOH (Eschweiler-Clarke) or NaBH(OAc)3 Start->Method_Me Path A Method_Pr Method B: S_N2 Alkylation Propargyl Bromide, K2CO3 Acetone/MeCN, 0°C to RT Start->Method_Pr Path B Product_Me N-Methyl Derivative (Conformational Lock) Method_Me->Product_Me Product_Pr N-Propargyl Derivative (Reactive Warhead) Method_Pr->Product_Pr Note Critical Control: Avoid quaternary salt formation Method_Pr->Note

Figure 1: Divergent synthetic pathways. Path A favors thermodynamic stability; Path B introduces a reactive functional group.

Physicochemical & Conformational Analysis[2]

The substitution at the nitrogen atom dictates the preferred chair conformation (axial vs. equatorial) and the molecule's ability to cross biological membranes.

Data Comparison Table
FeatureN-Methyl Piperidine-2-CarboxylateN-Propargyl Piperidine-2-Carboxylate
Electronic Effect Inductive donor (+I); increases basicity (

~10.1).
Inductive withdrawer (-I); decreases basicity (

~8.4).
Lipophilicity (

)
Moderate increase vs. free amine.Significant increase; enhanced BBB permeability.
Steric Bulk (A-Value) 1.70 kcal/mol (Prefers Equatorial).~0.7 kcal/mol (Lower steric demand).
Metabolic Stability High (susceptible to N-demethylation).Variable (susceptible to CYP450 but inhibits MAO).
Reactivity Profile Inert; Reversible binding.Electrophilic (upon enzymatic activation).
Conformational Locking
  • N-Methyl: The methyl group has a high A-value (steric bulk). In the piperidine ring, the N-methyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions. This "locks" the ring, making it an excellent scaffold for rigidifying peptide backbones.

  • N-Propargyl: The linear nature of the alkyne reduces steric clashing (lower A-value). This allows for greater conformational flexibility, which is often necessary for the induced-fit binding required in enzyme active sites (e.g., MAO-B).

Biological Performance: The MAO-B Paradigm

The most critical distinction lies in the interaction with Monoamine Oxidase B (MAO-B), a target for Parkinson’s and Alzheimer’s disease therapies.

Mechanism of Action Comparison
  • N-Methyl (The Control): N-methyl derivatives generally show weak or no inhibition of MAO-B. They lack the mechanism-based "trap" required to disable the enzyme.

  • N-Propargyl (The Inhibitor): These derivatives act as suicide inhibitors .

    • The amine enters the MAO-B active site.

    • MAO-B attempts to oxidize the amine (removing a proton).

    • This generates a reactive iminium intermediate conjugated to the alkyne.

    • The FAD cofactor of the enzyme covalently bonds to this intermediate, permanently disabling the enzyme.

Graphviz: Mechanism of Suicide Inhibition

MAO_Inhibition Enzyme MAO-B Enzyme (FAD Cofactor) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Substrate N-Propargyl Piperidine Substrate->Complex Activation Enzymatic Oxidation (Single Electron Transfer) Complex->Activation Reactive Reactive Allenyl/Iminium Intermediate Activation->Reactive Adduct Covalent N5-Flavin Adduct (Irreversible Inhibition) Reactive->Adduct Covalent Trap NMethyl N-Methyl Variant NMethyl->Enzyme NoReaction No Covalent Bond (Reversible/Inactive) NMethyl->NoReaction Lacks Alkyne

Figure 2: The N-propargyl group is essential for the covalent modification of the MAO-B flavin cofactor. The N-methyl analogue cannot form the reactive allene intermediate.

Experimental Protocols

Protocol A: Synthesis of N-Propargyl Piperidine-2-Carboxylate

Rationale: Uses mild basic conditions to prevent racemization of the chiral center at C2.

  • Reagents: Ethyl piperidine-2-carboxylate (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene),

    
     (2.0 eq), Acetone or Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve the piperidine derivative in anhydrous

      
      .
      
    • Add powdered

      
       and stir at 
      
      
      
      for 15 minutes.
    • Add propargyl bromide dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours (monitor by TLC).

    • Work-up: Filter off solids, concentrate filtrate, and purify via flash column chromatography (Hexane/EtOAc).

  • Validation: Look for the characteristic alkyne proton (

    
    ) at 
    
    
    
    ppm (triplet) in
    
    
    -NMR.
Protocol B: Synthesis of N-Methyl Piperidine-2-Carboxylate

Rationale: Reductive amination avoids the formation of quaternary ammonium salts common with Methyl Iodide.

  • Reagents: Ethyl piperidine-2-carboxylate (1.0 eq), Formaldehyde (37% aq, 5.0 eq), Sodium Triacetoxyborohydride (

    
    , 1.5 eq), DCE or DCM.
    
  • Procedure:

    • Dissolve amine in DCM.

    • Add Formaldehyde solution and stir for 30 mins to form the iminium ion.

    • Add

      
       portion-wise at 
      
      
      
      .
    • Stir at RT overnight.

    • Work-up: Quench with saturated

      
      , extract with DCM.
      
  • Validation: Look for the

    
     singlet at 
    
    
    
    ppm in
    
    
    -NMR.

References

  • Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link

  • Knez, D., et al. (2020). "Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B." Journal of Medicinal Chemistry. Link

  • Teixidó, M., et al. (2023). "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides."[1] MDPI. Link

  • Adhikari, A., et al. (2022). "Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives." Journal of Molecular Structure. Link

  • Rezaei, Z., et al. (2014). "The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study." Organic & Biomolecular Chemistry. Link

Sources

Comparative

A Comparative Analysis of the Biological Activities of Piperidine-2-Carboxylate Enantiomers

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction Piperidine-2-carboxylic acid, also known as pipecolic acid, is a non-protein...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals and natural products.[1] The presence of a chiral center at the C2 position gives rise to two enantiomers: (S)-piperidine-2-carboxylate (L-pipecolic acid) and (R)-piperidine-2-carboxylate (D-pipecolic acid). In biological systems, stereochemistry is paramount, often dictating the potency, efficacy, and safety of a molecule. This guide provides an in-depth comparison of the known biological activities of these two enantiomers, supported by experimental data and detailed protocols to aid researchers in their investigations.

The differential origins of the enantiomers in mammals, with (S)-pipecolic acid being an endogenous intermediate of the L-lysine pathway and (R)-pipecolic acid primarily derived from diet and intestinal microflora, hint at their distinct physiological roles.[2] This guide will explore these differences, focusing on their interactions with key neurological and other biological systems.

Stereoselective Interactions with Neurological Targets

The primary neurological targets of interest for piperidine-2-carboxylate enantiomers are the GABAergic and glutamatergic systems, two of the most important neurotransmitter systems in the central nervous system (CNS).

The GABAergic System: A Tale of Modest and Stereoselective Interaction

The GABAergic system, the main inhibitory network in the brain, has been a focal point for pipecolic acid research. However, the interaction appears to be modest and likely stereoselective.

(S)-Piperidine-2-carboxylate (L-Pipecolic Acid):

Early research suggested a potential GABA-mimetic action for the (S)-enantiomer. Studies have indicated that L-pipecolic acid can enhance GABA responses in cortical neurons.[3] It has been proposed to act as a weak agonist at GABA-B receptors, with a reported IC50 value of 1.8 x 10⁻³ M.[4] However, its affinity for the GABA-A receptor complex is considered to be very low.[4] Interestingly, L-pipecolic acid has been shown to potently inhibit GABA binding in the presence of barbiturates, suggesting a potential modulatory role at the GABA-A receptor complex under certain conditions, with a remarkable IC50 of 2 x 10⁻¹⁰M in the presence of hexobarbital.[3] This suggests that (S)-pipecolic acid may act as a neuromodulator rather than a direct agonist.

(R)-Piperidine-2-carboxylate (D-Pipecolic Acid):

Direct comparative data on the interaction of (R)-pipecolic acid with GABA receptors is scarce in the readily available literature. This represents a significant knowledge gap and a promising area for future research. Based on the principle of stereoselectivity, it is plausible that the (R)-enantiomer exhibits a different, likely weaker, affinity for GABA receptors compared to its (S)-counterpart.

Comparative Data Summary: GABA Receptor Interaction

EnantiomerTargetReported ActivityQuantitative Data (IC50)
(S)-Piperidine-2-carboxylateGABA-B ReceptorWeak Agonist1.8 x 10⁻³ M[4]
(S)-Piperidine-2-carboxylateGABA-A Receptor ComplexWeak to no affinity; Potentiation of inhibition in the presence of barbituratesIC50 = 2 x 10⁻¹⁰M (with hexobarbital)[3]
(R)-Piperidine-2-carboxylateGABA ReceptorsData not readily available-
The Glutamatergic System: Focus on NMDA Receptor Antagonism by Derivatives

While direct evidence for the interaction of piperidine-2-carboxylate enantiomers with NMDA receptors is limited, studies on their derivatives have demonstrated potent and stereoselective antagonist activity. This suggests that the piperidine-2-carboxylate scaffold is a valuable starting point for the design of NMDA receptor modulators.

For instance, the (-)-(2R,4S)-isomer of a tetrazole-substituted piperidine-2-carboxylic acid derivative (LY233053) was found to be a potent and selective NMDA antagonist, with an IC50 of 67 nM for displacing [³H]CGS 19755 binding.[5][6] This highlights the critical role of stereochemistry in the design of such antagonists. The activity resided exclusively in one enantiomer, emphasizing the importance of chiral synthesis and separation.

Further research is required to determine if the parent piperidine-2-carboxylate enantiomers themselves possess any affinity for NMDA receptors, and if so, to what extent this interaction is stereoselective.

Differential In Vivo Effects: A Glimpse into Systemic Activity

In vivo studies have revealed distinct pharmacological profiles for the two enantiomers, further underscoring their differential biological roles.

(S)-Piperidine-2-carboxylate (L-Pipecolic Acid):

Central administration of L-pipecolic acid has been shown to exert hypnotic effects in neonatal chicks, an effect partially mediated by the activation of GABA-A and GABA-B receptors.[7] This aligns with its proposed role as a neuromodulator in the GABAergic system. More recently, L-pipecolic acid has been investigated for its protective effects against constipation in mice, where it was found to increase intestinal motility and modulate serotonin signaling.[8]

(R)-Piperidine-2-carboxylate (D-Pipecolic Acid):

A notable in vivo effect of D-pipecolic acid is its ability to inhibit the development of tolerance to the hypothermic effects of ethanol in mice.[9] This finding suggests a unique pharmacological activity that is not reported for the (S)-enantiomer and warrants further investigation into its mechanism of action.

Comparative Data Summary: In Vivo Effects

EnantiomerObserved EffectAnimal Model
(S)-Piperidine-2-carboxylateHypnotic effectsNeonatal chicks[7]
(S)-Piperidine-2-carboxylateAlleviation of constipationMice[8]
(R)-Piperidine-2-carboxylateInhibition of ethanol toleranceMice[9]

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key comparative experiments.

Protocol 1: Chiral Separation and Analysis of Piperidine-2-Carboxylate Enantiomers

Rationale: Accurate quantification of each enantiomer is crucial for both in vitro and in vivo studies. Chiral High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[10][11]

Methodology:

  • Sample Preparation:

    • For plasma or serum samples, deproteinize by adding a 3-fold excess of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

    • For tissue homogenates, homogenize in a suitable buffer and deproteinize as described above.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (Teicoplanin) chiral stationary phase, 25 cm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 50:50 (v/v) acetonitrile and water.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25°C.[10]

    • Detection: UV at 220 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.[10][12]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for (R)- and (S)-piperidine-2-carboxylate based on the retention times of pure standards.

    • Quantify the concentration of each enantiomer by comparing the peak area to a standard curve.

Protocol 2: Comparative GABA-A Receptor Binding Assay

Rationale: To determine and compare the binding affinities of the (R)- and (S)-enantiomers for the GABA-A receptor. A radioligand binding assay using [³H]GABA or a suitable analogue is a standard method.[13][14]

Methodology:

  • Membrane Preparation:

    • Homogenize rat or mouse whole brain (minus cerebellum) in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge again. Repeat this wash step three times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • Increasing concentrations of (R)- or (S)-piperidine-2-carboxylate (e.g., 10⁻¹⁰ to 10⁻³ M).

      • A fixed concentration of [³H]GABA (e.g., 5 nM).

      • The prepared brain membrane suspension (typically 100-200 µg of protein).

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

    • Incubate the plate at 4°C for 30 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Assessment of Locomotor Activity in Mice

Rationale: To compare the in vivo effects of the (R)- and (S)-enantiomers on spontaneous locomotor activity, which can indicate sedative or stimulant properties.[15][16][17]

Methodology:

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6 strain) to avoid hormonal cycle variations.

    • House the animals in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Allow at least one week of acclimatization before the experiment.

  • Experimental Procedure:

    • Habituate each mouse to the open-field arena (e.g., a 40 x 40 cm box equipped with infrared beams) for 30 minutes one day before the test.

    • On the test day, administer either vehicle (e.g., saline), (R)-piperidine-2-carboxylate, or (S)-piperidine-2-carboxylate via intraperitoneal (i.p.) injection at various doses.

    • Immediately after injection, place the mouse in the center of the open-field arena.

    • Record the locomotor activity (e.g., total distance traveled, number of line crossings, time spent in the center vs. periphery) for a period of 60 minutes using an automated tracking system.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.

    • Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing the Mechanisms

To better understand the potential interactions and workflows, the following diagrams are provided.

G cluster_s (S)-Piperidine-2-Carboxylate cluster_r (R)-Piperidine-2-Carboxylate cluster_derivatives Piperidine-2-Carboxylate Derivatives s_enantiomer (S)-Enantiomer gaba_b GABA-B Receptor s_enantiomer->gaba_b Weak Agonist gaba_a GABA-A Receptor Complex s_enantiomer->gaba_a Modulator (with barbiturates) constipation Gut Motility Regulation s_enantiomer->constipation Increases Motility r_enantiomer (R)-Enantiomer ethanol Ethanol Tolerance r_enantiomer->ethanol Inhibits Development derivatives Chiral Derivatives nmda NMDA Receptor derivatives->nmda Stereoselective Antagonism

Figure 1: Overview of the distinct biological activities of piperidine-2-carboxylate enantiomers and their derivatives.

G start Start sample_prep Sample Preparation (Deproteinization) start->sample_prep hplc Chiral HPLC Separation (Chirobiotic T Column) sample_prep->hplc detection Detection (UV or MS) hplc->detection quantification Quantification (Comparison to Standards) detection->quantification end End quantification->end

Figure 2: Experimental workflow for the chiral separation and analysis of piperidine-2-carboxylate enantiomers.

Conclusion and Future Directions

The available evidence strongly indicates that the enantiomers of piperidine-2-carboxylate possess distinct biological activities. (S)-Piperidine-2-carboxylate primarily interacts with the GABAergic system as a neuromodulator and shows potential therapeutic effects in motility disorders. In contrast, (R)-piperidine-2-carboxylate exhibits a unique ability to inhibit ethanol tolerance, a finding that opens new avenues for addiction research. Furthermore, the stereoselective antagonism of NMDA receptors by derivatives of piperidine-2-carboxylic acid underscores the importance of this scaffold in the design of novel CNS-active drugs.

Despite these insights, significant gaps in our understanding remain. There is a pressing need for direct, head-to-head comparative studies of the enantiomers at various neurological targets to quantify their binding affinities and functional potencies. In vivo studies directly comparing their effects on a wider range of behaviors are also warranted. Elucidating the precise molecular mechanisms underlying the observed in vivo effects, particularly the inhibition of ethanol tolerance by the (R)-enantiomer, will be crucial for translating these findings into therapeutic applications.

This guide provides a comprehensive overview of the current knowledge and equips researchers with the necessary protocols to further investigate the fascinating and stereochemically dependent biology of piperidine-2-carboxylate enantiomers.

References

  • Armstrong DW, Zukowski J, Ercal N, Gasper M. Stereochemistry of pipecolic acid in the urine and plasma of subjects with peroxisomal deficiencies. J Chromatogr B Biomed Appl. 1993;620(2):175-181.
  • Rashed MS, Al-Ahaidib LY, Aboul-Enein HY. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clin Chem. 2001;47(12):2144-2149. Available from: [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. Available from: [Link]

  • Rashed MS, Al-Ahaidib LY, Aboul-Enein HY. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clin Chem. 2001;47(12):2144-2149.
  • Gutiérrez MC, Delgado-Coello BA. Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. Neurochem Res. 1989;14(5):405-408. Available from: [Link]

  • Langford DJ, Tuttle AH, Briscoe C, et al. Social avoidance of mice in pain in naturalistic conditions. Pain. 2010;151(1):131-138.
  • Nomura Y, Schmidt-Glenewinkel T, Giacobini E. Brain uptake of pipecolic acid, amino acids, and amines following intracarotid injection in the mouse. Neurochem Res. 1980;5(11):1163-1173.
  • Nomura Y, Schmidt-Glenewinkel T, Giacobini E. Uptake of piperidine and pipecolic acid by synaptosomes from mouse brain. Neurochem Res. 1980;5(12):1235-1244.
  • Nomura Y, Schmidt-Glenewinkel T, Giacobini E. Uptake of piperidine and pipecolic acid by synaptosomes from mouse brain. Neurochem Res. 1980;5(12):1235-1244. Available from: [Link]

  • Schmidt-Glenewinkel T, Nomura Y, Giacobini E. Accumulation and metabolism of pipecolic acid in the brain and other organs of the mouse. Neurochem Res. 1977;2(6):619-635.
  • Eurofins Discovery. GABA (Non-Selective) Rat Receptors [3H] GABA Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Wikipedia. Pipecolic acid. Available from: [Link]

  • Ornstein PL, Arnold MB, Augenstein NK, et al. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. J Med Chem. 1992;35(17):3111-3115. Available from: [Link]

  • Giacobini E, Nomura Y, Schmidt-Glenewinkel T. Identification and characterization of pipecolic acid binding sites in mouse brain. Neurochem Res. 1980;5(6):591-604. Available from: [Link]

  • Schmidt-Glenewinkel T, Nomura Y, Giacobini E. Accumulation and metabolism of pipecolic acid in the developing brain of the mouse. Dev Neurosci. 1981;4(5):380-389.
  • Chang YF. Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain Res. 1986;372(1):176-179. Available from: [Link]

  • Croucher MJ, Meldrum BS, Collins JF. Does pipecolic acid interact with the central GABA-ergic system? Naunyn Schmiedebergs Arch Pharmacol. 1984;326(4):348-353. Available from: [Link]

  • Falch E, Krogsgaard-Larsen P. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds. Psychopharmacology (Berl). 1979;65(2):211-214.
  • protocols.io. Behavioral analyses in mice. Available from: [Link]

  • Ornstein PL, Arnold MB, Augenstein NK, et al. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. J Med Chem. 1993;36(15):2046-2052. Available from: [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • Szabó G, Kovács GL, Baláspiri L, Telegdy G. D-pipecolic acid inhibits ethanol tolerance in mice. Neurochem Res. 1986;11(12):1677-1682. Available from: [Link]

  • protocols.io. Behavioral analyses in mice. Available from: [Link]

  • Shigemura A, Chowdhury VS, Furuse M. Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress. J Poult Sci. 2016;53(4):297-302. Available from: [Link]

  • Li G, et al. A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules. 2020;25(17):3855.
  • Vandecasteele M, et al. Glycine-gated extrasynaptic NMDARs activated during glutamate spillover drive burst firing in nigral dopamine neurons. Cell Rep. 2021;35(4):109038.
  • Leonardon B, et al. Modulation of GABAergic Synaptic Transmission by NMDA Receptors in the Dorsal Horn of the Spinal Cord. Front Mol Neurosci. 2022;15:903087.
  • Yuan L, et al. Protective effect of L-pipecolic acid on constipation in C57BL/6 mice based on gut microbiome and serum metabolomic. BMC Microbiol. 2023;23(1):139. Available from: [Link]

  • Papouin T, et al. Synaptic and Extrasynaptic NMDA Receptors Are Gated by Different Endogenous Coagonists. Cell. 2012;150(3):633-646.
  • Vance KM, et al.
  • Stevenson GW, et al. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice. Pharmacol Biochem Behav. 2009;94(1):147-155.
  • D'hooghe M, et al. l-Pipecolic acid and its (poly)hydroxylated derivatives.
  • Salmi P, et al. A comparison of the locomotor stimulant effects of D1-like receptor agonists in mice. Pharmacol Biochem Behav. 2005;81(4):871-879.
  • PsychoGenics. SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Piperidine-Based Compounds

For researchers, scientists, and drug development professionals, the journey of a novel piperidine-based compound from discovery to a potential therapeutic is paved with rigorous testing and validation. The piperidine sc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel piperidine-based compound from discovery to a potential therapeutic is paved with rigorous testing and validation. The piperidine scaffold is a cornerstone in medicinal chemistry, lauded as a "privileged structure" for its presence in a wide range of biologically active compounds and approved drugs.[1] This guide provides an in-depth, experience-driven approach to the crucial in vitro assay validation phase, ensuring the generation of robust and reliable data to support critical decision-making in your drug discovery pipeline.

The core principle of assay validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure data integrity and reproducibility.[4] For new chemical entities like piperidine-based compounds, a well-defined in vitro validation strategy is paramount for early identification of promising candidates and filtering out those with undesirable properties, ultimately saving significant time and resources.[5][6]

The Strategic Framework for Assay Validation

A successful validation strategy for new piperidine-based compounds hinges on a tiered approach, beginning with broad-spectrum screening and progressively moving towards more specific and complex assays. This "fail early, fail often" philosophy allows for the rapid deselection of compounds with unfavorable characteristics, such as cytotoxicity or off-target effects.[7]

Our validation workflow is designed to be a self-validating system, where each stage builds upon the previous, providing increasing confidence in the compound's profile.

G cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Mechanism of Action (MoA) & Selectivity cluster_2 Phase 3: ADME/Tox Profiling A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, MTS) A->B Initial Viability Assessment C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C For non-cytotoxic concentrations D Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) C->D E Selectivity Profiling (Against related targets) C->E F Metabolic Stability (CYP450 Inhibition/Induction) E->F G Cardiotoxicity (hERG Channel Assay) E->G H Permeability & Efflux (e.g., Caco-2 Assay) E->H

Caption: High-level workflow for in vitro validation of piperidine compounds.

Part 1: Foundational Pillar - Assessing Cytotoxicity

The initial and most critical step is to determine the inherent cytotoxicity of your piperidine-based compounds. This establishes a therapeutic window and informs the concentration ranges for all subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for this purpose.[8]

The Causality Behind the Choice: Why MTT?

The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. This colorimetric assay is readily adaptable to a high-throughput 96-well plate format, making it ideal for screening a large number of compounds.[8]

Comparative Analysis of Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to formazan (purple)[8]Inexpensive, well-established, good for adherent cellsRequires a solubilization step, formazan crystals can be toxic[8]
MTS Similar to MTT, but produces a water-soluble formazan[10]No solubilization step, faster protocolMore expensive than MTT
XTT Similar to MTS, requires an intermediate electron acceptor[10]Water-soluble product, higher sensitivity than MTTCan be affected by culture medium components
Resazurin (AlamarBlue) Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by viable cellsHighly sensitive, non-toxic, allows for continuous monitoringCan be less specific to mitochondrial activity
Detailed Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel piperidine-based compounds on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Piperidine-based test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-based compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[1]

Part 2: Unraveling the Mechanism of Action (MoA)

Once the non-toxic concentration range of your compounds is established, the next crucial step is to elucidate their mechanism of action. For piperidine-based compounds, which are known to interact with a wide array of biological targets, this involves a combination of target-based and phenotypic assays.[11]

The Logic of the Workflow:

A logical progression is to first assess the compound's effect on a specific, hypothesized target (if known) and then broaden the investigation to understand its impact on cellular signaling pathways.

G cluster_0 Hypothesis-Driven (Target-Based) cluster_1 Phenotypic (Pathway-Based) A Enzyme Inhibition Assay (e.g., Kinase Assay) C Western Blot Analysis (Protein expression/phosphorylation) A->C Confirm target engagement B Receptor Binding Assay (e.g., Radioligand Binding) D Reporter Gene Assay (Transcriptional activity) B->D Assess downstream signaling

Sources

Comparative

A Head-to-Head Comparison of Linkers for Piperidine Bioconjugation: A Guide for Drug Development Professionals

Introduction: The Piperidine Scaffold and the Bioconjugation Imperative The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Bioconjugation Imperative

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, its presence is a hallmark of numerous successful drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2][3][4][5] The structural and physicochemical properties of the piperidine motif—its ability to modulate lipophilicity, serve as a hydrogen bond acceptor, and provide a rigid, three-dimensional framework—contribute significantly to the "druggability" of these molecules.[3]

However, the development of next-generation therapeutics, particularly targeted therapies like antibody-drug conjugates (ADCs), demands more than just an active small molecule. It requires the precise and stable attachment of this molecule to a larger biological entity, such as an antibody. This is the realm of bioconjugation, and at its heart lies the chemical linker. The linker is not merely a passive connector; it is a critical component that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire bioconjugate.[6][][8] An improperly chosen linker can lead to premature drug release and systemic toxicity or, conversely, prevent the drug from being released at the target site, rendering it ineffective.[][9]

This guide provides a head-to-head comparison of different linker strategies specifically for the bioconjugation of piperidine-containing molecules. We will move beyond a simple catalog of options to explain the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation programs.

The Unique Challenge: Functionalizing the Piperidine Ring for Conjugation

The piperidine ring itself, typically a secondary or tertiary amine, is not always directly amenable to common bioconjugation reactions without prior modification. The core challenge often lies in introducing a unique, reactive "handle" onto the piperidine-containing drug that can be selectively targeted by a linker without compromising the drug's pharmacological activity. Synthetic strategies often involve modifying the piperidine scaffold at specific positions (e.g., the 3- or 4-position) to introduce functional groups such as primary amines, thiols, or carboxylic acids.[10] Recent advances have even streamlined the synthesis of complex, functionalized piperidines, opening new avenues for drug discovery and bioconjugation.[11]

Once a suitable handle is introduced, the choice of linker chemistry becomes the next critical decision point. This choice is fundamentally governed by the desired mechanism of payload release.

Core Principles of Linker Design: Cleavable vs. Non-Cleavable Strategies

Linkers are broadly categorized into two families based on their payload release mechanism: cleavable and non-cleavable.[12][13] The selection of one over the other is a strategic decision that depends on the payload's mechanism of action, the target's biology, and the desired therapeutic index.[]

  • Cleavable Linkers : These linkers are designed to be stable in systemic circulation (pH ~7.4) but break apart in response to specific triggers within the target cell or tumor microenvironment.[6][15] This allows for the release of the unmodified, potent payload. Common cleavage mechanisms include:

    • Acid-Cleavage (e.g., Hydrazones) : These linkers hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5–6.0).[][16] While historically used, they can suffer from instability in plasma, leading to premature drug release.[][17]

    • Enzymatic-Cleavage (e.g., Valine-Citrulline) : These linkers incorporate a peptide sequence, most famously valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells.[16][18]

    • Reductive-Cleavage (e.g., Disulfides) : These linkers contain a disulfide bond that is cleaved in the highly reducing environment inside the cell, where glutathione concentrations are much higher than in the bloodstream.[17][18]

  • Non-Cleavable Linkers : These linkers form a stable covalent bond that is not designed to break. The payload is released only after the complete proteolytic degradation of the antibody carrier in the lysosome.[12][16] This results in the payload being released with the linker and a residual amino acid still attached. The key advantage is superior plasma stability, which minimizes the risk of off-target toxicity.[6][12] However, the payload must retain its activity with this linker-amino acid appendage.[13]

Head-to-Head Comparison of Key Linker Chemistries for Piperidine Bioconjugates

The following comparison evaluates common linker types based on their suitability for conjugating to a functionalized piperidine-containing molecule. The performance metrics are critical for the rational design of a successful bioconjugate.

Linker TypeReactive GroupsCleavage MechanismPlasma StabilitySolubility EnhancementKey AdvantagesKey Disadvantages
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS-ester (reacts with amines), Maleimide (reacts with thiols)Non-Cleavable (Antibody Degradation)HighLow (Hydrophobic)Well-established technology used in approved ADCs; high stability reduces off-target release.[13][19]Maleimide can undergo retro-Michael reaction, leading to payload loss; hydrophobicity can promote aggregation.[13][20]
PEGylated Maleimide (e.g., Mal-PEGn-NHS)NHS-ester (reacts with amines), Maleimide (reacts with thiols)Non-Cleavable (Antibody Degradation)HighHighPEG spacer improves solubility, reduces aggregation, and can improve pharmacokinetics.[19][21]Similar maleimide instability issues as SMCC; larger size may impact cell permeability.
Valine-Citrulline PABC (vc-PAB)Maleimide (reacts with thiols) or NHS-ester (reacts with amines)Enzymatic (Cathepsin B)Moderate to HighModerateEnables release of unmodified payload; widely used in approved ADCs.[9][18]Stability can be species-dependent (e.g., less stable in mouse plasma).[16] Potential for "bystander effect" if payload is cell-permeable.[12]
N-Acyl-N-Alkyl Sulfonamide (NASA) Activated N-acyl group (reacts with lysines)Tunable Acyl TransferHighModerate"Safety-catch" linker with tunable reactivity; stable until activated. Can target lysine residues near a ligand binding site.[22][23][24]Chemistry is less common than maleimide/NHS; requires careful design to ensure selective acylation.
Click Chemistry (SPAAC) (e.g., DBCO-PEG-NHS)NHS-ester (reacts with amines), DBCO (reacts with azides)Non-Cleavable (Antibody Degradation)Very HighHighBio-orthogonal reaction is highly specific and efficient; proceeds without a cytotoxic copper catalyst.[20]DBCO group is hydrophobic; requires introduction of an azide handle, adding a synthetic step.[20]

Note: The data in this table is a synthesis of expected performance based on established principles of linker design and data from multiple sources.[15] Direct head-to-head performance is highly dependent on the specific antibody, payload, and conjugation site.

Visualization of Bioconjugation Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical ADC mechanism and the chemical reactions for common linker types.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Stable Linker) Receptor 2. Binding to Target Receptor ADC->Receptor Targeting Endosome 3. Internalization (Endosome) Receptor->Endosome Lysosome 4. Lysosomal Trafficking Endosome->Lysosome Release 5. Payload Release (Linker Cleavage) Lysosome->Release Target 6. Payload Binds Intracellular Target (e.g., DNA) Release->Target Apoptosis 7. Apoptosis Target->Apoptosis

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Common bioconjugation reactions for linker attachment.

Experimental Protocols for Linker Evaluation

Detailed and reproducible protocols are essential for comparing different linker technologies. Below are representative methodologies for key experiments.

Protocol 1: Antibody-Piperidine Drug Conjugation (via Thiol Handle)

This protocol describes a typical workflow for conjugating a thiol-functionalized piperidine payload to an antibody using a maleimide-containing linker.

  • Antibody Preparation :

    • Dialyze the antibody (e.g., Trastuzumab) into a suitable conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).

    • Partially reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. The amount of TCEP is titrated to achieve a target drug-to-antibody ratio (DAR).

    • Remove excess TCEP immediately using a desalting column.

  • Payload-Linker Preparation :

    • Dissolve the maleimide-activated linker-payload construct in a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction :

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.

    • Allow the reaction to proceed at 4°C for 2-4 hours or at room temperature for 1-2 hours with gentle mixing.

  • Purification :

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC from unconjugated payload, linker, and quenching agent using a suitable method like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization :

    • Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the conjugate by mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, measuring the rate of premature payload release.[15]

  • Incubation :

    • Incubate the purified ADC at a concentration of ~1 mg/mL in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation :

    • At each time point, capture the ADC from the plasma sample using an affinity capture method (e.g., Protein A beads for IgG antibodies).

    • Wash the beads to remove unbound plasma proteins.

  • Analysis :

    • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[15]

    • The supernatant can also be analyzed to quantify the amount of released payload.

Stability_Workflow start ADC in Plasma (37°C) t0 Timepoint 0 start->t0 t1 Timepoint 1 start->t1 t_n Timepoint n start->t_n capture Affinity Capture (e.g., Protein A) t0->capture t1->capture t_n->capture wash Wash Beads capture->wash analysis LC-MS Analysis (Determine DAR) wash->analysis plot Plot DAR vs. Time analysis->plot

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Modified Piperidine Scaffolds

For drug development professionals, the selection and optimization of a core chemical scaffold are pivotal decisions that dictate the future success of a therapeutic candidate. The piperidine ring, a saturated six-member...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection and optimization of a core chemical scaffold are pivotal decisions that dictate the future success of a therapeutic candidate. The piperidine ring, a saturated six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry, celebrated for its ability to confer favorable physicochemical properties like aqueous solubility and provide a three-dimensional framework for precise target engagement.[1][2] However, the unsubstituted piperidine motif is often a metabolic liability, prone to rapid clearance by hepatic enzymes.

This guide provides a comparative analysis of common strategies used to modify the piperidine scaffold to enhance its pharmacokinetic (PK) profile. We will move beyond theoretical concepts to explain the causal relationships between structural changes and their in vivo consequences, supported by representative data and validated experimental protocols.

The ADME Paradigm: A Drug's Journey

Before delving into specific modifications, it is crucial to contextualize our discussion within the four pillars of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME). The journey of an oral drug candidate is a challenging gauntlet, and its success is measured by its ability to navigate this path effectively to reach its therapeutic target in sufficient concentration and for an appropriate duration.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI GI Tract PortalVein Portal Vein GI->PortalVein Permeation Liver Liver (Hepatic) PortalVein->Liver First-Pass Effect Blood Systemic Circulation Tissues Target & Off-Target Tissues Blood->Tissues Partitioning Blood->Liver Kidney Kidney (Renal) Blood->Kidney Tissues->Blood Re-distribution Liver->Blood Bile Bile (Fecal) Liver->Bile

Caption: The journey of an oral drug through the body, highlighting the key stages of ADME.

Strategic Modifications to the Piperidine Scaffold: A Comparative Case Study

The primary metabolic vulnerabilities of piperidine rings are oxidation at the carbon atoms adjacent (alpha) to the nitrogen and N-dealkylation, often catalyzed by Cytochrome P450 enzymes (CYPs), particularly CYP3A4.[3] Strategic modifications can block these metabolic "soft spots" or alter the ring's overall properties to improve its drug-like characteristics.

Let's consider a hypothetical case study based on a parent molecule, "Compound A," and three modified analogs designed to improve its pharmacokinetic profile.

Compound Structure Modification Rationale
Compound A Parent N-Aryl PiperidineBaseline scaffold, known to be susceptible to CYP-mediated oxidation alpha to the nitrogen.
Compound B Gem-Dimethyl PiperidineIntroduction of gem-dimethyl groups at the C2 position to sterically hinder metabolic attack at a primary oxidation site.
Compound C Morpholine AnalogBioisosteric replacement of the piperidine CH2 with an oxygen atom to reduce pKa and decrease susceptibility to oxidation.[3]
Compound D Azaspiro[3.3]heptane AnalogReplacement with a rigid spirocyclic system to improve metabolic stability and explore different chemical space.[1]
In Vitro ADME Profile Comparison

Early-stage drug discovery relies heavily on a battery of in vitro assays to predict in vivo performance and triage candidates.[4] These tests provide critical data on solubility, permeability, and metabolic stability.

Parameter Compound A (Parent) Compound B (Blocked) Compound C (Morpholine) Compound D (Spirocycle) Significance
Kinetic Solubility (pH 7.4, µM) 454015035Predicts potential for precipitation in physiological fluids.
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 1211810Assesses intestinal absorption potential. High Papp suggests good passive diffusion.[4]
Efflux Ratio (Papp B→A / A→B) 1.81.91.51.7A ratio >2 suggests the compound is a substrate of efflux transporters (e.g., P-gp), which can limit absorption.
Human Liver Microsome (HLM) t½ (min) 1575>12090Measures the rate of metabolic degradation. A longer half-life indicates greater stability.[3]
Plasma Protein Binding (%) 92938594High binding can limit the free fraction of the drug available to exert its effect.

Causality Analysis:

  • Compound B: The steric shield from the gem-dimethyl groups successfully protected the ring from metabolism, dramatically increasing the HLM half-life from 15 to 75 minutes. This comes at a minor cost to solubility and permeability due to the increased lipophilicity.

  • Compound C: Replacing the piperidine CH₂ with oxygen to form a morpholine ring had the most profound effects. The electron-withdrawing oxygen lowers the basicity (pKa) of the nitrogen and deactivates the adjacent carbons towards oxidation, resulting in exceptional metabolic stability (>120 min).[3] This modification also introduces a hydrogen bond acceptor, significantly boosting aqueous solubility to 150 µM.[4]

  • Compound D: The rigid azaspiro[3.3]heptane scaffold also improves metabolic stability significantly (90 min) compared to the parent piperidine, as it alters the ring conformation and accessibility to metabolic enzymes.[1] Its increased lipophilicity, however, slightly reduces solubility.

In Vivo Pharmacokinetic Profile Comparison (Rat Model)

Following promising in vitro data, candidates are advanced to in vivo studies in animal models (e.g., rats) to understand the complete PK profile after oral (PO) and intravenous (IV) administration.[5]

Parameter Compound A (Parent) Compound B (Blocked) Compound C (Morpholine) Compound D (Spirocycle)
Dose (PO) 10 mg/kg10 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL) 150450600400
Tmax (hr) 1.01.52.01.5
AUC₀-∞ (ng·hr/mL) 450270054003200
Clearance (CL/F, mL/min/kg) 370623152
Half-life (t½, hr) 1.25.89.56.2
Oral Bioavailability (F%) 10%55%85%60%

Causality Analysis:

The in vivo data validate our in vitro hypotheses.

  • Compound A suffers from very high clearance and a short half-life, leading to poor oral bioavailability of only 10%. This is a direct result of the rapid metabolism observed in the HLM assay.

  • Compound B's improved metabolic stability translates directly to a 6-fold decrease in clearance, a longer half-life (5.8 hr), and a respectable 55% bioavailability.

  • Compound C stands out as the superior candidate. Its combination of high metabolic stability and excellent solubility results in very low clearance, the longest half-life (9.5 hr), and an outstanding oral bioavailability of 85%.

  • Compound D also shows a strong profile, with significantly improved bioavailability (60%) over the parent compound, confirming that rigidification is a viable strategy to enhance metabolic stability.

PK_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Solubility Kinetic Solubility Decision1 Good Profile? Solubility->Decision1 Permeability Caco-2 Assay Permeability->Decision1 Metabolism Microsomal Stability Metabolism->Decision1 PPB Plasma Protein Binding PPB->Decision1 RodentPK Rodent PK Study (PO & IV Dosing) Decision2 PK Profile Acceptable? RodentPK->Decision2 Decision1->RodentPK Yes Stop Terminate Decision1->Stop No Lead_Opt Lead Optimization Decision2->Lead_Opt Yes Decision2->Stop No

Caption: A typical decision-making workflow for pharmacokinetic profiling in drug discovery.

Key Experimental Protocols

Scientific integrity demands that data be supported by robust and reproducible methodologies. Below are summaries of the standard protocols used to generate the data in this guide.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the rate of metabolism of a compound by Phase I enzymes.

  • Preparation: A reaction mixture is prepared in a 96-well plate containing pooled human liver microsomes and a phosphate buffer (pH 7.4).

  • Initiation: The test compound (e.g., at 1 µM final concentration) is added to the mixture and pre-incubated at 37°C. The reaction is initiated by adding a pre-warmed NADPH regenerating system.

    • Causality Note: NADPH is a required cofactor for CYP450 enzymes. Its presence initiates the metabolic process. A control reaction without NADPH is run to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Calculation: The percentage of compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural log of the concentration versus time plot.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess a compound's intestinal permeability and determine if it is a substrate for efflux transporters.

  • Cell Culture: Caco-2 cells, which are derived from human colorectal adenocarcinoma, are seeded onto a semi-permeable membrane in a Transwell® plate and cultured for 21 days.

    • Causality Note: Over 21 days, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express key transporter proteins (like P-glycoprotein), mimicking the intestinal barrier.[4]

  • Assay Setup: The Transwell® plate contains an apical (A) side, representing the intestinal lumen, and a basolateral (B) side, representing the bloodstream.

  • Permeability (A to B): The test compound is added to the apical (A) side. Samples are taken from the basolateral (B) side over a set time period (e.g., 2 hours).

  • Efflux (B to A): In a separate set of wells, the compound is added to the basolateral (B) side, and samples are taken from the apical (A) side.

  • Analysis: All samples are analyzed by LC-MS/MS to determine the concentration of the compound.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is the ratio of Papp (B→A) to Papp (A→B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine key PK parameters like Cmax, AUC, clearance, and oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats are typically used. For studies requiring serial blood sampling, rats may be surgically fitted with a catheter in the jugular vein.

  • Dosing: Two groups of animals are used.

    • IV Group: Receives a single intravenous bolus dose (e.g., 1 mg/kg) of the drug formulated in a suitable vehicle. This group provides the data to calculate clearance and volume of distribution.

    • PO Group: Receives a single oral gavage dose (e.g., 10 mg/kg) of the drug. This group provides data on oral absorption.

  • Blood Sampling: Small blood samples (e.g., ~50 µL) are collected from each animal at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Blood is processed to plasma, and the drug is extracted.

  • Analysis: Plasma concentrations are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC, Cmax, Tmax, t½, and Clearance. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The pharmacokinetic profile of a piperidine-containing drug candidate is not a fixed property but a tunable characteristic that can be profoundly improved through rational chemical modification. As demonstrated, strategies such as steric shielding, bioisosteric replacement with scaffolds like morpholine, and the use of conformationally restricted systems like spirocycles can effectively mitigate metabolic liabilities.[1][3] The morpholine replacement, in particular, offers a powerful dual benefit of enhancing both metabolic stability and aqueous solubility.

Ultimately, a successful drug discovery campaign relies on a multi-parameter optimization process. By understanding the causal links between a scaffold's structure and its ADME properties, and by employing a robust, tiered screening approach from in vitro assays to in vivo studies, researchers can efficiently navigate the path from a promising lead compound to a viable drug candidate.

References

  • Charnwood Discovery. In Vitro ADME / DMPK Screening. Charnwood Discovery. Available from: [Link]

  • Bednarczyk, D., et al. (2017). The influence of piperine on the pharmacokinetics of fexofenadine, a P-glycoprotein substrate, in healthy volunteers. European Journal of Clinical Pharmacology, 73(3), 435-442. Available from: [Link]

  • Bhandari, A., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science, 10(12), 001-011. Available from: [Link]

  • Fura, A. (2006). Role of bioisosterism in accessing new chemical space. Current Opinion in Chemical Biology, 10(3), 285-292.
  • Khamitova, A.E., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. Available from: [Link]

  • Lee, Y.J., et al. (2010). Effect of piperine, a major component of black pepper, on the intestinal absorption of fexofenadine and its implication on food-drug interaction. Journal of Food Science, 75(3), H93-H96. Available from: [Link]

  • Ricci, A., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1934-1945. Available from: [Link]

  • Ten, A., et al. (2025). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan, (2), 108-120. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

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